Tmprss6-IN-1 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H41F3N8O6S2 |
|---|---|
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methyl-2-[[(2S)-2-(3-phenylpropanoylamino)-3-(1,3-thiazol-4-yl)propanoyl]amino]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H40N8O4S2.C2HF3O2/c1-20(2)28(41-30(44)25(17-22-18-46-19-37-22)38-27(42)15-14-21-9-4-3-5-10-21)31(45)39-24(12-8-16-36-33(34)35)29(43)32-40-23-11-6-7-13-26(23)47-32;3-2(4,5)1(6)7/h3-7,9-11,13,18-20,24-25,28H,8,12,14-17H2,1-2H3,(H,38,42)(H,39,45)(H,41,44)(H4,34,35,36);(H,6,7)/t24-,25-,28-;/m0./s1 |
Clé InChI |
JHPJPLYIIZQRJD-KUFVZMFUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Tmprss6-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tmprss6-IN-1 TFA, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2. This document details the underlying biological pathways, quantitative data on inhibitor potency, and detailed experimental protocols for the characterization of TMPRSS6 inhibitors.
Core Mechanism of Action: Targeting the Hepcidin (B1576463) Regulatory Pathway
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of TMPRSS6, a key negative regulator of hepcidin, the master hormone of iron homeostasis.[1] TMPRSS6 is a type II transmembrane serine protease expressed predominantly on the surface of hepatocytes.[2] Its primary physiological role is to suppress hepcidin production in response to iron deficiency.
The core mechanism involves the cleavage of hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway. By cleaving membrane-bound HJV, TMPRSS6 dampens the BMP/SMAD signaling cascade, which is the primary stimulus for hepcidin gene (HAMP) transcription.[3][4]
Inhibition of TMPRSS6 by compounds like this compound prevents the cleavage of HJV. This leads to a sustained activation of the BMP/SMAD pathway, resulting in elevated hepcidin production.[2] Increased hepcidin levels then trigger the internalization and degradation of ferroportin, the sole known iron exporter in vertebrates, leading to reduced iron absorption from the duodenum and decreased iron release from macrophages and hepatocytes.[3] This iron-restrictive phenotype is the therapeutic basis for using TMPRSS6 inhibitors in iron-overload disorders.
Signaling Pathway
The signaling cascade begins with BMP ligands (primarily BMP6) binding to a receptor complex on the hepatocyte surface, which includes BMP receptors (Type I and Type II) and the co-receptor HJV. This binding event leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the HAMP gene, leading to hepcidin synthesis. TMPRSS6 acts as a brake on this pathway by cleaving HJV, thus reducing the signaling intensity. This compound inhibits this braking mechanism.
Quantitative Data on TMPRSS6 Inhibitors
This compound is a peptidomimetic inhibitor featuring a ketobenzothiazole "warhead" that acts as a serine trap.[2] It is part of a class of compounds developed for high potency and selectivity. The inhibitory activity of these compounds is typically quantified by their inhibition constant (Ki).
| Inhibitor | Type | Potency (Ki or IC50) | Selectivity Notes |
| Tmprss6-IN-1 (Compound 8) | Peptidomimetic Ketobenzothiazole | Ki = 2.1 ± 0.2 nM | >60-fold selective for TMPRSS6 over Matriptase-1. |
| Compound 7 (Tmprss6-IN-1 analog) | Peptidomimetic Ketobenzothiazole | Ki = 2.8 ± 0.3 nM | ~25-fold selective for TMPRSS6 over Matriptase-1. |
| Compound YYVR-kbt | Peptidomimetic Ketobenzothiazole | Ki = 110 nM | 13-fold selective for TMPRSS6 over Matriptase-1. |
| Compound WCYR-kbt | Peptidomimetic Ketobenzothiazole | Ki = 200 nM | 8-fold selective for TMPRSS6 over Matriptase-1. |
Data for peptidomimetic inhibitors sourced from St-Georges et al., Eur J Med Chem, 2017 and Désilets et al., J Med Chem, 2014.
Experimental Protocols
Characterizing the mechanism of action of TMPRSS6 inhibitors involves a series of in vitro and cell-based assays.
In Vitro TMPRSS6 Enzyme Inhibition Assay
This assay directly measures the ability of an inhibitor to block the proteolytic activity of recombinant TMPRSS6 using a fluorogenic substrate.
Materials:
-
Recombinant human TMPRSS6 (catalytic domain)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC (Bachem, I-1580)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Inhibitor (e.g., this compound) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Add 25 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 50 µL of recombinant TMPRSS6 (e.g., at a final concentration of 1-5 nM) diluted in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (e.g., at a final concentration of 10-20 µM) diluted in Assay Buffer.
-
Immediately begin monitoring the increase in fluorescence intensity at 460 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the fluorescence curves.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Hemojuvelin (HJV) Cleavage Assay
This assay assesses the inhibitor's ability to protect HJV from cleavage by TMPRSS6 in a cellular context.
Materials:
-
HeLa or HEK293T cells
-
Expression plasmids: pCDNA3.1-HJV and pCDNA3.1-TMPRSS6
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or similar serum-free medium
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40) supplemented with protease inhibitors.
-
Primary antibodies: anti-HJV, anti-FLAG (if TMPRSS6 is tagged), and a loading control (e.g., anti-GAPDH or anti-beta-actin).
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents (SDS-PAGE gels, transfer membranes, ECL substrate).
Procedure:
-
Seed HeLa or HEK293T cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with HJV and TMPRSS6 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh culture medium containing the desired concentrations of the TMPRSS6 inhibitor or vehicle (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Wash the cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatants (e.g., using a BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HJV antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the bands corresponding to full-length HJV. A successful inhibitor will show a stronger band for full-length HJV compared to the vehicle-treated control, indicating protection from cleavage. Reprobe the membrane for a loading control to ensure equal protein loading.
Hepcidin (HAMP) Gene Expression Assay
This assay measures the downstream effect of TMPRSS6 inhibition on the transcription of its target gene, HAMP.
Materials:
-
HepG2 or primary human hepatocytes
-
TMPRSS6 inhibitor
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit (reverse transcriptase, dNTPs, random primers/oligo(dT))
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for HAMP and a reference gene (e.g., GAPDH, RPL19, or B2M)
-
Real-time PCR instrument
Procedure:
-
Seed HepG2 cells in 12-well or 6-well plates and allow them to adhere and reach ~80% confluency.
-
Treat the cells with various concentrations of the TMPRSS6 inhibitor or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a preferred method. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or a Bioanalyzer).
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Prepare the qPCR reactions containing cDNA template, forward and reverse primers for HAMP and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the ΔΔCt method. The expression of HAMP is normalized to the reference gene, and the fold change is calculated relative to the vehicle-treated control cells. A potent inhibitor should induce a dose-dependent increase in HAMP mRNA levels.
Experimental and Drug Discovery Workflow
The development of a TMPRSS6 inhibitor follows a structured workflow from initial screening to preclinical evaluation.
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mutation in the TMPRSS6 gene, encoding a transmembrane serine protease that suppresses hepcidin production, in familial iron deficiency anemia refractory to oral iron | Haematologica [haematologica.org]
- 4. A novel TMPRSS6 mutation that prevents protease auto-activation causes IRIDA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Function and Mechanism of Tmprss6-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmprss6-IN-1 is a potent, peptidomimetic inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2. As a key negative regulator of hepcidin (B1576463), the master hormone of iron homeostasis, TMPRSS6 has emerged as a significant therapeutic target for iron overload disorders. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental basis for Tmprss6-IN-1, a crucial tool for investigating iron metabolism and developing novel therapeutics. The trifluoroacetate (B77799) (TFA) salt form is commonly used to improve the handling and solubility of the compound.
Core Function: Inhibition of TMPRSS6 Protease Activity
The primary function of Tmprss6-IN-1 is to selectively inhibit the proteolytic activity of the TMPRSS6 enzyme. TMPRSS6 is a type II transmembrane serine protease (TTSP) predominantly expressed on the surface of hepatocytes. Its main physiological role is to suppress the production of hepcidin. By inhibiting TMPRSS6, Tmprss6-IN-1 effectively removes this suppressive signal, leading to an increase in hepcidin expression. This action forms the basis of its therapeutic potential for diseases characterized by hepcidin deficiency and subsequent iron overload, such as beta-thalassemia and hemochromatosis.
Tmprss6-IN-1, identified as "compound 8" in foundational research, was developed through a rational design process aimed at optimizing selectivity for TMPRSS6 over its close homolog, matriptase.[1]
Mechanism of Action: The Hepcidin Regulatory Pathway
Tmprss6-IN-1 exerts its function by intervening in the bone morphogenetic protein (BMP)-SMAD signaling pathway, which is the principal regulator of hepcidin transcription in the liver.
-
Normal Pathway Activation: The BMP6 ligand binds to its receptors (BMPRs) and a co-receptor, Hemojuvelin (HJV), on the hepatocyte surface. This binding event triggers the phosphorylation of intracellular SMAD proteins (SMAD1/5/8).
-
TMPRSS6-Mediated Suppression: TMPRSS6 negatively regulates this pathway by cleaving HJV from the cell surface. This cleavage prevents the formation of an active signaling complex, thereby dampening the BMP-SMAD signal and suppressing the transcription of the hepcidin gene (HAMP).
-
Inhibition by Tmprss6-IN-1: Tmprss6-IN-1 binds to the active site of the TMPRSS6 serine protease domain. This binding event blocks the catalytic activity of TMPRSS6, preventing it from cleaving HJV.
-
Upstream Signal Restoration: With HJV protected from cleavage, it remains on the cell surface to act as a co-receptor for BMP6. This stabilizes the BMP receptor complex, enhances SMAD signaling, and leads to increased transcription of the HAMP gene.
-
Systemic Effect: The resulting elevation in circulating hepcidin levels causes the internalization and degradation of ferroportin, the sole known iron exporter protein on enterocytes and macrophages. This traps iron within these cells, reducing dietary iron absorption and decreasing the release of recycled iron into the circulation, ultimately lowering serum iron levels.
Signaling Pathway Diagram
Caption: Mechanism of Tmprss6-IN-1 action on the hepcidin regulatory pathway.
Quantitative Data
Tmprss6-IN-1 (compound 8) is a potent and selective inhibitor of matriptase-2 (TMPRSS6). Its inhibitory activity has been quantified against TMPRSS6 and related proteases to establish its selectivity profile.
| Target Protease | Inhibitor | Ki (nM) | Selectivity vs. Matriptase | Reference |
| Matriptase-2 (TMPRSS6) | Tmprss6-IN-1 | 0.8 ± 0.1 | - | [1] |
| Matriptase | Tmprss6-IN-1 | 50 ± 6 | 62.5-fold | [1] |
| Thrombin | Tmprss6-IN-1 | >10000 | >12,500-fold | [1] |
| Factor Xa | Tmprss6-IN-1 | 2200 ± 200 | 2,750-fold | [1] |
Experimental Protocols
TMPRSS6 Enzymatic Inhibition Assay
This protocol describes the method used to determine the inhibition constant (Ki) of compounds like Tmprss6-IN-1 against recombinant TMPRSS6.
Objective: To measure the potency of an inhibitor against purified, active TMPRSS6 protease.
Materials:
-
Enzyme: Active recombinant human matriptase-2 (TMPRSS6) catalytic domain.
-
Substrate: Fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin).
-
Inhibitor: Tmprss6-IN-1 TFA, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Equipment: 96-well or 384-well black microplates, fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
Methodology:
-
Enzyme Preparation: The active concentration of the recombinant TMPRSS6 enzyme stock is determined by active-site titration with a suitable standard.
-
Inhibitor Dilution: Prepare a serial dilution of Tmprss6-IN-1 in the assay buffer.
-
Assay Reaction: a. To the wells of the microplate, add the assay buffer. b. Add varying concentrations of the inhibitor (Tmprss6-IN-1). c. Add a fixed concentration of the TMPRSS6 enzyme (e.g., 1 nM final concentration) to all wells (except for no-enzyme controls). d. Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15 minutes) to allow for binding. e. Initiate the enzymatic reaction by adding the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (e.g., 100 µM final concentration).
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using the plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: a. Determine the initial reaction velocities (V0) from the linear phase of the fluorescence curves. b. Plot the reaction velocities against the inhibitor concentrations. c. As Tmprss6-IN-1 acts as a slow, tight-binding inhibitor, the inhibition constant (Ki) is calculated using the Morrison equation for tight-binding inhibitors, which accounts for the concentration of the enzyme.
Workflow for Inhibitor Screening and Validation
The discovery and validation of a specific protease inhibitor like Tmprss6-IN-1 follows a structured workflow.
Caption: A typical workflow for the discovery and validation of a TMPRSS6 inhibitor.
Conclusion
This compound is a highly valuable chemical probe for the study of iron homeostasis. Its function as a potent and selective inhibitor of TMPRSS6 allows for the precise modulation of the hepcidin pathway. By blocking the cleavage of hemojuvelin, Tmprss6-IN-1 restores the BMP-SMAD signaling cascade, leading to elevated hepcidin and reduced systemic iron levels. The detailed quantitative data and experimental protocols provided herein offer a foundation for researchers to utilize this compound effectively in studies aimed at understanding iron-related disorders and in the development of next-generation therapeutics.
References
An In-depth Technical Guide on the Hepcidin Regulation Pathway and the Role of Tmprss6-IN-1 tfa
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Tmprss6-IN-1 tfa" is not publicly available in the reviewed scientific literature. This guide will, therefore, focus on the core principles of TMPRSS6 inhibition as a therapeutic strategy. The quantitative data and experimental protocols provided are based on published information for other representative small molecule and biological inhibitors of TMPRSS6 and should be considered illustrative of the methodologies used in this field of research.
Introduction: The Hepcidin-Ferroportin Axis and the Role of TMPRSS6
Systemic iron homeostasis is a tightly regulated process crucial for various physiological functions, including erythropoiesis and cellular metabolism. The liver-derived peptide hormone, hepcidin (B1576463), is the master regulator of iron balance. Hepcidin functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action effectively traps iron within enterocytes, macrophages, and hepatocytes, thereby reducing the amount of iron entering the circulation.
The expression of the hepcidin gene, HAMP, is primarily controlled by the Bone Morphogenetic Protein (BMP)/Son of mothers against decapentaplegic (SMAD) signaling pathway. A key negative regulator of this pathway is the Transmembrane Serine Protease 6 (TMPRSS6), also known as matriptase-2.[1][2] TMPRSS6 is a type II transmembrane serine protease predominantly expressed on the surface of hepatocytes.[1] Its primary function is to suppress hepcidin production by cleaving hemojuvelin (HJV), a co-receptor for the BMP receptor complex.[3][4] This cleavage attenuates BMP/SMAD signaling, leading to decreased hepcidin transcription.
The critical role of TMPRSS6 in iron metabolism is highlighted by the genetic disorder, Iron-Refractory Iron Deficiency Anemia (IRIDA).[2] Patients with loss-of-function mutations in the TMPRSS6 gene exhibit inappropriately high levels of hepcidin, which results in severe microcytic anemia that is unresponsive to oral iron therapy.[2] Conversely, inhibition of TMPRSS6 presents a promising therapeutic strategy for conditions characterized by iron overload, such as β-thalassemia and hereditary hemochromatosis, where hepcidin levels are pathologically low.[5] By blocking TMPRSS6 activity, hepcidin production can be increased, thereby restricting iron absorption and mitigating iron-related organ damage.[5]
Quantitative Data for TMPRSS6 Inhibitors
The following tables summarize the quantitative data for representative TMPRSS6 inhibitors. It is important to note that these are different classes of molecules, including a small molecule inhibitor and monoclonal antibodies, and their potencies and pharmacokinetic properties will vary.
Table 2.1: In Vitro Activity of a Small Molecule TMPRSS6 Inhibitor
| Compound | Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| TMPRSS6 inhibitor Cpd-B | Biochemical Assay | TMPRSS6 Protease Activity | - | 7.6 | [6] |
| TMPRSS6 inhibitor Cpd-B | Cellular Assay | TMPRSS6 Activity | HEK293 (transfected) | 144 | [6] |
| TMPRSS6 inhibitor Cpd-B | Hemojuvelin Cleavage Assay | HJV Cleavage | HeLa | 267 | [6] |
Table 2.2: In Vivo Efficacy of TMPRSS6 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| REGN7999 (mAb) | Hbbth3/+ mouse model of β-thalassemia | 10 mg/kg weekly | Significant reduction in liver iron, reduced ineffective erythropoiesis, improved RBC health.[7] | [8][7] |
| r4K12B (murine analog of DISC-3405, mAb) | Townes mouse model of Sickle Cell Disease | 10 mg/kg weekly for 8 weeks | Significant reduction in cellular hemoglobin concentration mean, decreased hemolysis markers, reduced spleen index.[9] | [9] |
| ISIS 702843 (ASO) | Monkeys | 2-30 mg/kg per week | 69%-83% decrease in serum iron, 68%-83% decrease in transferrin saturation. |
Experimental Protocols
This section details generalized protocols for key experiments used to characterize TMPRSS6 inhibitors.
In Vitro TMPRSS6 Protease Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS6.
-
Reagents and Materials:
-
Recombinant human TMPRSS6 catalytic domain
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of recombinant TMPRSS6 to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 380/460 nm).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Hemojuvelin (HJV) Cleavage Assay
This assay assesses the ability of an inhibitor to prevent TMPRSS6-mediated cleavage of its substrate, HJV, in a cellular context.
-
Reagents and Materials:
-
HeLa or HEK293 cells
-
Expression vectors for tagged-HJV (e.g., V5-tagged) and TMPRSS6
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-V5 tag, anti-TMPRSS6, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Co-transfect cells with HJV and TMPRSS6 expression vectors.
-
After 24 hours, treat the cells with various concentrations of the test inhibitor.
-
Incubate for an additional 24 hours.
-
Collect the cell culture medium and lyse the cells.
-
Analyze both the cell lysates and the concentrated culture medium by SDS-PAGE and Western blotting.
-
Probe the blots with an anti-V5 antibody to detect full-length HJV in the cell lysate and cleaved, soluble HJV fragments in the medium.
-
Quantify the band intensities to determine the extent of HJV cleavage inhibition.
-
Hepcidin Expression Assay in HepG2 Cells
This assay measures the downstream effect of TMPRSS6 inhibition on hepcidin gene expression and protein secretion.
-
Reagents and Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium and supplements
-
Test inhibitor
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for HAMP and a housekeeping gene like GAPDH)
-
Human Hepcidin ELISA kit
-
-
Procedure:
-
qRT-PCR for HAMP mRNA:
-
Seed HepG2 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test inhibitor at various concentrations for 24 hours.
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify HAMP mRNA levels relative to a housekeeping gene using qRT-PCR.
-
-
ELISA for Secreted Hepcidin:
-
Seed HepG2 cells in 24-well plates.
-
Treat the cells with the test inhibitor for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of hepcidin in the supernatant using a commercially available human hepcidin ELISA kit, following the manufacturer's instructions.[10][11][12][13]
-
-
In Vivo Efficacy Studies in Mouse Models
These studies evaluate the therapeutic potential of a TMPRSS6 inhibitor in a relevant disease model.
-
Animal Model:
-
Procedure:
-
Acclimate the mice and establish baseline hematological and iron parameters.
-
Administer the test inhibitor or vehicle control via an appropriate route (e.g., subcutaneous or intraperitoneal injection) at a specified dose and frequency.[9]
-
Monitor the animals for general health and body weight throughout the study.
-
At designated time points, collect blood samples for complete blood counts (CBC), serum iron, transferrin saturation, and serum hepcidin levels.
-
At the end of the study, euthanize the animals and harvest tissues (liver, spleen) for analysis of non-heme iron content and histology.
-
Evaluate key endpoints such as changes in hemoglobin, red blood cell indices, reticulocyte counts, spleen size (as an indicator of extramedullary hematopoiesis), and liver iron concentration.
-
Mandatory Visualizations
Signaling Pathway of Hepcidin Regulation
Caption: Hepcidin regulation by the BMP/SMAD pathway and its inhibition by TMPRSS6.
Experimental Workflow for TMPRSS6 Inhibitor Characterization
Caption: A generalized workflow for the preclinical characterization of a novel TMPRSS6 inhibitor.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Immunoassay for human serum hemojuvelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of TMPRSS6 cleavage sites of hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Human Hepcidin 25 (HEPC25) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
The Role of Tmprss6-IN-1 TFA in Iron Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tmprss6-IN-1 TFA, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2. This document outlines the critical role of TMPRSS6 in iron metabolism, the mechanism of action of its inhibitors, and detailed experimental data and protocols related to this compound. The information presented is intended to support researchers and drug development professionals in the study of iron-related disorders.
Introduction: TMPRSS6 as a Key Regulator of Iron Homeostasis
Systemic iron homeostasis is a tightly regulated process, and its dysregulation can lead to either iron deficiency anemia or iron overload disorders such as hemochromatosis and β-thalassemia. A central player in this regulatory network is the liver-produced peptide hormone, hepcidin (B1576463). Hepcidin acts as the master regulator of iron by controlling the absorption of dietary iron and the release of iron from stores.
TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It functions as a negative regulator of hepcidin production. By cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, TMPRSS6 dampens the signaling cascade that leads to hepcidin gene (HAMP) transcription. In states of iron deficiency, TMPRSS6 activity is crucial for suppressing hepcidin, thereby allowing for increased iron uptake. Conversely, the inhibition of TMPRSS6 presents a promising therapeutic strategy for conditions of iron overload, as it leads to increased hepcidin levels and a subsequent reduction in systemic iron.[1][2]
This compound: A Potent Small Molecule Inhibitor
Tmprss6-IN-1 is a potent, small molecule inhibitor of TMPRSS6.[3][4] It is the trifluoroacetate (B77799) (TFA) salt of the active compound, which is also referred to in the literature as "compound 8".[3][5] This inhibitor was developed as a peptidomimetic compound designed to interact with the active site of the TMPRSS6 protease, thereby blocking its enzymatic activity.[6]
Mechanism of Action
Tmprss6-IN-1 acts by binding to the active site of the TMPRSS6 enzyme, preventing it from cleaving its substrate, hemojuvelin.[1] This inhibition of TMPRSS6 activity leads to an upregulation of the BMP/SMAD signaling pathway, resulting in increased transcription of the hepcidin gene and higher circulating levels of hepcidin. The elevated hepcidin then binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation. This ultimately reduces dietary iron absorption and decreases the release of recycled iron into the circulation, thus lowering systemic iron levels.[1][2]
Quantitative Data
The inhibitory activity of Tmprss6-IN-1 (compound 8) and its analogs has been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data from these studies, highlighting the potency and selectivity of the inhibitor.
| Compound | Target Protease | Ki (nM) |
| Tmprss6-IN-1 (compound 8) | TMPRSS6 (Matriptase-2) | 0.2 ± 0.1 |
| Matriptase | 12 ± 1 | |
| Thrombin | > 1000 | |
| Factor Xa | > 1000 | |
| Plasma Kallikrein | > 1000 | |
| Data sourced from St-Georges C, et al. Eur J Med Chem. 2017. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of Tmprss6-IN-1.
Recombinant Protease Inhibition Assay
This protocol describes the in vitro enzymatic assay used to determine the inhibitory potency (Ki) of compounds against TMPRSS6 and other serine proteases.
Materials:
-
Recombinant human TMPRSS6 (catalytic domain)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0
-
Test compounds (e.g., Tmprss6-IN-1) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the recombinant TMPRSS6 enzyme solution (at a final concentration of 1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (at a final concentration of 10 µM).
-
Immediately begin monitoring the fluorescence signal every minute for 30-60 minutes using a fluorometric plate reader.
-
The initial reaction velocities (v) are calculated from the linear portion of the fluorescence versus time curves.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Mandatory Visualizations
Signaling Pathway of Hepcidin Regulation
The following diagram illustrates the central role of TMPRSS6 in the regulation of hepcidin and the mechanism of action of Tmprss6-IN-1.
References
- 1. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Delving into the Core of Iron Regulation: A Technical Guide to the Structure-Activity Relationship of Tmprss6-IN-1 TFA
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tmprss6-IN-1 TFA, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6). This document is intended for researchers, scientists, and drug development professionals engaged in the study of iron homeostasis and the development of novel therapeutics for iron-related disorders.
Introduction
TMPRSS6, also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in regulating iron homeostasis by acting as a negative regulator of hepcidin (B1576463), the master hormone of iron metabolism. By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 dampens the Bone Morphogenetic Protein (BMP) signaling pathway, leading to decreased hepcidin production and consequently, increased iron absorption and release into the circulation. Dysregulation of TMPRSS6 activity is implicated in various iron disorders. Loss-of-function mutations in the TMPRSS6 gene lead to iron-refractory iron deficiency anemia (IRIDA), a condition characterized by high hepcidin levels and impaired iron absorption[1][2]. Conversely, inhibiting TMPRSS6 activity presents a promising therapeutic strategy for conditions of iron overload, such as beta-thalassemia and hemochromatosis, by increasing hepcidin levels and restricting iron availability.
Tmprss6-IN-1, also identified as compound 8 in foundational research, has emerged as a key tool compound for studying the therapeutic potential of TMPRSS6 inhibition. This guide will dissect the chemical features of Tmprss6-IN-1 and its analogs that govern their inhibitory potency and selectivity, providing a comprehensive resource for the rational design of next-generation TMPRSS6 inhibitors.
Chemical Structure of Tmprss6-IN-1
Tmprss6-IN-1 is a peptidomimetic inhibitor featuring a central scaffold designed to interact with the active site of TMPRSS6. Its chemical formula is C₃₃H₄₀N₈O₄S₂ with a molecular weight of 676.85 g/mol .
Quantitative Structure-Activity Relationship (SAR) of Tmprss6-IN-1 and Analogs
The following table summarizes the inhibitory activity of Tmprss6-IN-1 (compound 8) and its analogs against TMPRSS6 (Matriptase-2) and other related serine proteases. The data is extracted from the pivotal study by St-Georges et al. (2017), which systematically explored the impact of modifications at various positions of the peptide scaffold.
| Compound | P4 | P3 | P2 | P1 | Warhead | Ki (nM) for Matriptase-2 (TMPRSS6) | Ki (nM) for Matriptase-1 | Ki (nM) for Thrombin | Ki (nM) for Trypsin |
| 8 (Tmprss6-IN-1) | Arg | Gln | Ala | Arg | benzothiazole (B30560) | 2.2 | >10000 | >10000 | >10000 |
| 1 | Arg | Gln | Ala | Arg | aldehyde | 18 | 1100 | >10000 | 130 |
| 2 | Arg | Gln | Ala | Arg | boronic acid | 0.8 | 210 | 1.2 | 0.4 |
| 3 | Arg | Gln | Ala | hArg | benzothiazole | 1.9 | >10000 | >10000 | >10000 |
| 4 | Arg | Gln | Val | Arg | benzothiazole | 3.1 | >10000 | >10000 | >10000 |
| 5 | Arg | Gln | Leu | Arg | benzothiazole | 2.5 | >10000 | >10000 | >10000 |
| 6 | Arg | His | Ala | Arg | benzothiazole | 4.5 | >10000 | >10000 | >10000 |
| 7 | Arg | Asn | Ala | Arg | benzothiazole | 3.8 | >10000 | >10000 | >10000 |
| 9 | hArg | Gln | Ala | Arg | benzothiazole | 1.5 | >10000 | >10000 | >10000 |
Data sourced from St-Georges C, et al. Eur J Med Chem. 2017 Mar 31;129:110-123.
Key SAR Insights:
-
Warhead: The benzothiazole warhead in Tmprss6-IN-1 (compound 8) is critical for its high selectivity. While aldehyde and boronic acid warheads (compounds 1 and 2) also confer potent inhibition of TMPRSS6, they exhibit significant off-target activity against other serine proteases like thrombin and trypsin.
-
P1 Position: Both Arginine (Arg) and homoarginine (hArg) at the P1 position are well-tolerated and result in potent TMPRSS6 inhibition (compare compounds 8 and 3). This position is crucial for recognition by the S1 pocket of the protease.
-
P2 Position: Small aliphatic residues like Alanine (Ala), Valine (Val), and Leucine (Leu) at the P2 position maintain high potency (compounds 8, 4, and 5).
-
P3 Position: The Gln residue at the P3 position appears to be optimal. Substitution with Histidine (His) or Asparagine (Asn) leads to a slight decrease in inhibitory activity (compounds 6 and 7).
-
P4 Position: Both Arginine (Arg) and homoarginine (hArg) at the P4 position are favorable for potent inhibition (compounds 8 and 9).
Experimental Protocols
Matriptase-2 (TMPRSS6) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of test compounds against recombinant human matriptase-2.
Materials:
-
Recombinant human matriptase-2 (catalytic domain)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC (Bachem)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.
-
Add 88 µL of assay buffer to each well.
-
Add 5 µL of recombinant human matriptase-2 solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (final concentration 10 µM).
-
Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes at 37°C using a fluorometer.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.
-
Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
Cell-Based Hepcidin Regulation Assay
Objective: To evaluate the ability of TMPRSS6 inhibitors to increase hepcidin expression in a cellular context.
Materials:
-
Huh7 or HepG2 human hepatoma cell lines
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Test compounds (e.g., this compound)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
qRT-PCR reagents (reverse transcriptase, SYBR Green master mix)
-
Primers for HAMP (hepcidin) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed Huh7 or HepG2 cells in 12-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 24-48 hours.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green chemistry to measure the relative mRNA levels of HAMP and the housekeeping gene.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in HAMP expression in compound-treated cells relative to vehicle-treated cells, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
TMPRSS6-Mediated Hepcidin Regulation Pathway
Caption: TMPRSS6 negatively regulates hepcidin by cleaving HJV.
Experimental Workflow for TMPRSS6 Inhibitor Evaluation
Caption: Workflow for the evaluation of novel TMPRSS6 inhibitors.
Conclusion
This technical guide has provided a detailed overview of the structure-activity relationship of this compound, a selective and potent inhibitor of TMPRSS6. The presented data and experimental protocols offer a valuable resource for the scientific community to advance the understanding of TMPRSS6 biology and to accelerate the development of innovative therapies for a range of iron-related disorders. The insights into the specific chemical moieties that drive potency and selectivity will be instrumental in the design of future drug candidates targeting this important enzyme.
References
An In-depth Technical Guide on Preliminary In Vivo Studies of TMPRSS6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo data for a compound explicitly named "Tmprss6-IN-1 tfa" is not available in the public domain. This guide has been constructed based on published preliminary in vivo studies of other well-documented TMPRSS6 inhibitors, such as antisense oligonucleotides (ASOs) and monoclonal antibodies (mAbs), to provide a representative technical framework for evaluating such a compound.
Executive Summary
Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a liver-expressed serine protease that acts as a critical negative regulator of hepcidin (B1576463), the master hormone of systemic iron homeostasis.[1][2][3] By cleaving the co-receptor hemojuvelin (HJV) on the hepatocyte surface, TMPRSS6 dampens the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, which otherwise promotes hepcidin transcription.[1][4][5] Mutations that inactivate TMPRSS6 lead to inappropriately high hepcidin levels and result in iron-refractory iron deficiency anemia (IRIDA).[6][7][8] Consequently, inhibiting TMPRSS6 is a promising therapeutic strategy for diseases of iron overload and ineffective erythropoiesis, such as β-thalassemia and hemochromatosis, by raising hepcidin levels to restrict iron absorption and availability.[5][9] This document outlines the core methodologies and expected outcomes for preliminary in vivo assessment of a novel TMPRSS6 inhibitor, using data from analogous studies to illustrate key endpoints.
Core Signaling Pathway: The TMPRSS6-Hepcidin Axis
TMPRSS6 is the primary brake on hepcidin production. In response to iron deficiency or increased erythropoietic demand, TMPRSS6 activity increases to suppress hepcidin, thereby allowing more iron to be absorbed from the diet and released from stores.[1] A therapeutic inhibitor of TMPRSS6 would block this suppression, leading to an increase in hepcidin and a subsequent reduction in serum iron levels.
Representative In Vivo Study Data
The primary goal of a preliminary in vivo study is to demonstrate target engagement and establish a dose-response relationship. Key pharmacodynamic (PD) markers include increased liver hepcidin (Hamp) mRNA, increased serum hepcidin, and decreased serum iron and transferrin saturation. The following tables summarize representative data from studies using TMPRSS6 inhibitors in wild-type and disease model mice.
Table 1: Pharmacodynamic Effects of a TMPRSS6 Inhibitor in Wild-Type Mice
Data modeled after published results for ASO and mAb inhibitors in C57BL/6 mice.[10][11]
| Parameter | Vehicle Control | Inhibitor (Low Dose) | Inhibitor (High Dose) | Time Point |
| Liver Tmprss6 mRNA | 100% | ~25% | ~15% | 6 weeks |
| Liver Hamp mRNA | 1.0 (relative units) | ~2.5x increase | ~3.5x increase | 6 weeks |
| Serum Hepcidin | Baseline | Significant Increase | Robust Increase | 3 days[10] |
| Serum Iron | Baseline | Significant Decrease | Robust Decrease | 3 days[10] |
| Transferrin Saturation | Baseline | Significant Decrease | Robust Decrease | 24 hours[10] |
Table 2: Therapeutic Effects of a TMPRSS6 Inhibitor in a β-Thalassemia Mouse Model (Hbbth3/+)
Data modeled after published results for ASO and genetic knockout studies.[5][11]
| Parameter | Vehicle Control (Hbbth3/+) | Inhibitor-Treated (Hbbth3/+) | Wild-Type Reference |
| Hemoglobin (g/dL) | ~8.5 | ~10.5 | ~14.0 |
| Red Blood Cells (106/µL) | ~7.0 | ~9.0 | ~9.5 |
| Reticulocytes (%) | ~35% | ~20% | ~3% |
| Spleen Weight (g/g BW) | ~0.012 | ~0.006 | ~0.003 |
| Liver Iron Content (µg/g) | High | Significantly Reduced | Normal |
| Splenic Iron Content (µg/g) | High | Significantly Reduced | Normal |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and interpretation of results. Below are representative protocols for assessing a novel TMPRSS6 inhibitor in vivo.
Animal Models
-
Wild-Type Mice: C57BL/6 mice (8-10 weeks old) are typically used to establish initial pharmacokinetic (PK) and pharmacodynamic (PD) relationships.
-
Disease Model: The Hbbth3/+ mouse model of β-thalassemia is a standard for evaluating therapeutic efficacy. These mice exhibit ineffective erythropoiesis, anemia, and secondary iron overload, mimicking the human disease.[5][11]
Dosing and Administration
-
Compound Formulation: The inhibitor (e.g., this compound) is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are common for antisense oligonucleotides and antibodies. Oral (PO) administration would be evaluated for small molecules.
-
Dosing Regimen: A typical preliminary study might involve once-weekly administration for 4-6 weeks to assess chronic effects.[11] Acute effects on hepcidin and iron can be measured within hours to days of a single dose.[10]
Sample Collection and Analysis
-
Blood Collection: Blood is collected via retro-orbital or submandibular bleeds at specified time points. Serum is separated for analysis of iron, transferrin, and hepcidin (ELISA or mass spectrometry). Whole blood is used for complete blood counts (CBC) using an automated hematology analyzer.
-
Tissue Collection: At the study endpoint, mice are euthanized. The liver and spleen are harvested, weighed, and snap-frozen or fixed.
-
Molecular Analysis:
-
qPCR: RNA is extracted from liver tissue to quantify the mRNA expression levels of Tmprss6 (to confirm target knockdown if using an ASO/siRNA) and Hamp (the primary PD marker).
-
Iron Staining: Tissue sections are stained with Perls' Prussian blue to visualize iron deposits.
-
Tissue Iron Measurement: Liver and spleen iron concentrations are quantified using acid digestion followed by a colorimetric or mass spectrometry-based assay.
-
Experimental Workflow Visualization
The logical flow of a preliminary in vivo study for a TMPRSS6 inhibitor can be visualized as follows.
Conclusion
The preclinical in vivo evaluation of a TMPRSS6 inhibitor like this compound hinges on demonstrating its ability to modulate the hepcidin-iron axis effectively. Key indicators of success in preliminary studies include a dose-dependent increase in liver Hamp expression and serum hepcidin, leading to a functional decrease in serum iron. In relevant disease models such as β-thalassemia, these biomarker changes should translate into therapeutic benefits, including amelioration of anemia, reduction of ineffective erythropoiesis, and a decrease in pathological iron overload. The protocols and expected outcomes detailed in this guide provide a robust framework for advancing novel TMPRSS6 inhibitors toward clinical development.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing TMPRSS6 ameliorates hemochromatosis and β-thalassemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tmprss6-IN-1 TFA In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmprss6-IN-1 TFA is a potent inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2. TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in iron homeostasis by acting as a negative regulator of hepcidin (B1576463), the master hormone of iron metabolism. By cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, TMPRSS6 dampens the signaling cascade that leads to hepcidin transcription. Inhibition of TMPRSS6 is a promising therapeutic strategy for iron overload disorders like hemochromatosis and beta-thalassemia, as it leads to increased hepcidin levels and subsequently reduced iron absorption.
These application notes provide detailed protocols for the in vitro characterization of this compound, including an enzymatic assay to determine its direct inhibitory activity on TMPRSS6 and cell-based assays to assess its functional effects on hemojuvelin cleavage and hepcidin expression.
Signaling Pathway of TMPRSS6 in Iron Homeostasis
The following diagram illustrates the role of TMPRSS6 in the regulation of hepcidin and iron homeostasis.
Caption: TMPRSS6-mediated regulation of hepcidin and iron homeostasis.
Data Presentation
The inhibitory activity of this compound and its effect on cellular pathways can be quantified and summarized for comparative analysis.
| Parameter | This compound | Reference Compound |
| Enzymatic Assay | ||
| IC50 (nM) vs. TMPRSS6 | Value | Value |
| Ki (nM) vs. TMPRSS6 | Value | Value |
| Cell-Based Assays | ||
| EC50 (nM) for Hepcidin Upregulation | Value | Value |
| % Inhibition of HJV Cleavage at X [nM] | Value | Value |
Note: "Value" should be replaced with experimental results.
Experimental Protocols
In Vitro Enzymatic Inhibition Assay
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TMPRSS6 using a fluorogenic substrate.
Workflow:
Caption: Workflow for the TMPRSS6 enzymatic inhibition assay.
Materials:
-
Recombinant Human TMPRSS6/Matriptase-2 (catalytic domain)
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
DMSO
-
Black, solid bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Dilute the recombinant human TMPRSS6 in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate Boc-QAR-AMC in DMSO and then dilute to the working concentration in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 60 µL of the diluted recombinant TMPRSS6 solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted Boc-QAR-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Hemojuvelin (HJV) Cleavage Assay
This assay assesses the ability of this compound to inhibit TMPRSS6-mediated cleavage of HJV in a cellular context.
Workflow:
Caption: Workflow for the cell-based HJV cleavage assay.
Materials:
-
HEK293 cells
-
Expression vectors for human TMPRSS6 and human HJV with a C-terminal FLAG tag
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Anti-FLAG antibody
-
Anti-GAPDH or other loading control antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the TMPRSS6 and HJV-FLAG expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Sample Collection and Western Blotting:
-
Collect the cell culture medium (to detect secreted/cleaved HJV) and lyse the cells in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from the cell lysates and concentrated culture medium by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with anti-FLAG antibody to detect both full-length and cleaved HJV, as well as TMPRSS6.
-
Probe with a loading control antibody (e.g., anti-GAPDH) for the cell lysates.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for full-length and cleaved HJV.
-
Calculate the ratio of cleaved HJV to full-length HJV for each treatment condition.
-
Determine the percent inhibition of HJV cleavage by this compound compared to the vehicle control.
-
Cell-Based Hepcidin Expression Assay
This protocol measures the effect of this compound on the expression of the hepcidin gene (HAMP) in a human hepatoma cell line.
Workflow:
Caption: Workflow for the cell-based hepcidin expression assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human HAMP and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 12-well plates and allow them to adhere and grow.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for 24 to 48 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit.
-
Assess the quality and quantity of the isolated RNA.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for HAMP and the reference gene.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of HAMP mRNA normalized to the reference gene using the ΔΔCt method.
-
Determine the fold change in HAMP expression for each treatment condition compared to the vehicle control.
-
Plot the fold change against the logarithm of the inhibitor concentration to determine the EC50 value for hepcidin upregulation.
-
Application Notes and Protocols for Determining the Activity of TMPRSS6-IN-1 TFA using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver.[1][2][3] It plays a critical role in iron homeostasis by acting as a negative regulator of hepcidin (B1576463), the central hormone controlling systemic iron levels.[1][2][4][5] TMPRSS6-mediated cleavage of the co-receptor hemojuvelin (HJV) on the surface of hepatocytes attenuates the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway, leading to decreased transcription of the hepcidin gene (HAMP).[6][7] Consequently, inhibition of TMPRSS6 is a promising therapeutic strategy for iron overload disorders such as hemochromatosis and beta-thalassemia.[8]
TMPRSS6-IN-1 TFA is a potent, small-molecule inhibitor of TMPRSS6.[9] These application notes provide detailed protocols for a cell-based assay to determine the activity of this compound by measuring its effect on hepcidin expression in a human hepatoma cell line.
Signaling Pathway of TMPRSS6 in Hepcidin Regulation
The diagram below illustrates the signaling pathway involving TMPRSS6 in the regulation of hepcidin expression. Under normal conditions, the BMP6/HJV receptor complex activates SMAD signaling, leading to the transcription of the hepcidin gene. TMPRSS6 cleaves HJV, thereby inhibiting this signaling cascade and reducing hepcidin production. Inhibition of TMPRSS6 by compounds like this compound is expected to restore HJV levels, increase SMAD signaling, and consequently, upregulate hepcidin expression.
Caption: TMPRSS6 signaling pathway in hepcidin regulation.
Experimental Workflow for this compound Activity Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of this compound in a cell-based assay.
Caption: General experimental workflow for the cell-based assay.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the biological activity of TMPRSS6 by 50%. The following tables provide a template for presenting the quantitative data obtained from the described assays.
Table 1: Effect of this compound on Hepcidin mRNA Expression
| This compound Concentration (nM) | Fold Change in HAMP mRNA Expression (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.12 |
| 1 | 1.52 ± 0.18 |
| 10 | 2.89 ± 0.25 |
| 50 | 4.75 ± 0.41 |
| 100 | 5.98 ± 0.53 |
| 500 | 6.15 ± 0.55 |
| 1000 | 6.21 ± 0.58 |
Table 2: Effect of this compound on Secreted Hepcidin Protein Levels
| This compound Concentration (nM) | Secreted Hepcidin Concentration (ng/mL) (Mean ± SD) |
| 0 (Vehicle Control) | 15.2 ± 1.8 |
| 1 | 22.8 ± 2.5 |
| 10 | 45.1 ± 4.9 |
| 50 | 72.3 ± 8.1 |
| 100 | 88.9 ± 9.7 |
| 500 | 91.2 ± 10.2 |
| 1000 | 91.8 ± 10.5 |
Table 3: Potency of TMPRSS6 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 (nM) |
| This compound (Example Data) | Hepcidin ELISA | HepG2 | ~25 |
| REGN7999 (Monoclonal Antibody) | HJV Cleavage Assay | HEK293 | 4.10 - 6.92[10] |
Experimental Protocols
Protocol 1: Cell-Based Assay for this compound Activity using Hepcidin ELISA
This protocol describes the determination of this compound activity by measuring its effect on the secretion of hepcidin from HepG2 cells.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Human Hepcidin ELISA Kit (e.g., Thermo Fisher Scientific, DRG Diagnostics)[11][12]
-
Microplate reader
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells into 24-well plates at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Treatment: After 24 hours of cell seeding, aspirate the growth medium and replace it with 500 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Hepcidin ELISA: Quantify the concentration of secreted hepcidin in the collected supernatants using a commercially available human hepcidin ELISA kit.[11][13][14] Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[11] Generate a standard curve and determine the hepcidin concentration in each sample. Plot the hepcidin concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Analysis of HAMP Gene Expression by qRT-PCR
This protocol details the measurement of hepcidin (HAMP) gene expression in response to treatment with this compound.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for HAMP and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After collecting the supernatant in Protocol 1, wash the cells in the 24-well plate with PBS. Lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for HAMP or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HAMP and the housekeeping gene for each sample.
-
Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Plot the fold change in HAMP expression against the logarithm of the this compound concentration to visualize the dose-response relationship.
-
Conclusion
The provided protocols offer robust methods for characterizing the activity of this compound in a cellular context. By measuring the downstream effects of TMPRSS6 inhibition on hepcidin expression at both the mRNA and protein levels, researchers can accurately determine the potency of this and other similar inhibitors. These assays are essential tools for the preclinical evaluation of novel therapeutics targeting the TMPRSS6-hepcidin axis for the treatment of iron metabolism disorders.
References
- 1. Transcriptome analysis reveals TMPRSS6 isoforms with distinct functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel TMPRSS6 mutation that prevents protease auto-activation causes IRIDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Type II Transmembrane Serine Proteinase TMPRSS6 by Hypoxia-inducible Factors: NEW LINK BETWEEN HYPOXIA SIGNALING AND IRON HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. drg-diagnostics.de [drg-diagnostics.de]
- 13. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 14. abbkine.com [abbkine.com]
Application Notes and Protocols for Administration of TMPRSS6 Inhibitors in Mouse Models of Beta-Thalassemia
Note: No specific information is available in the public domain for a compound designated "Tmprss6-IN-1 tfa" based on comprehensive searches of scientific literature. The following application notes and protocols are based on published data for other well-characterized TMPRSS6 inhibitors, such as antisense oligonucleotides (ASOs) and monoclonal antibodies (mAbs), and are intended to serve as a detailed guide for researchers investigating novel TMPRSS6 inhibitors in mouse models of beta-thalassemia.
Introduction
Beta-thalassemia is a genetic disorder characterized by reduced or absent beta-globin chain synthesis, leading to ineffective erythropoiesis, anemia, and iron overload.[1] A key regulator of systemic iron homeostasis is the liver-produced peptide hormone hepcidin (B1576463). In beta-thalassemia, hepcidin levels are inappropriately low, leading to excessive iron absorption and subsequent organ damage.[1]
Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a serine protease primarily expressed in the liver that acts as a negative regulator of hepcidin expression.[2] TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the signal for hepcidin transcription.[2][3] Inhibition of TMPRSS6 is a promising therapeutic strategy for beta-thalassemia, as it is expected to increase hepcidin levels, restrict iron availability, and consequently improve both iron overload and ineffective erythropoiesis.[3][4]
These application notes provide a summary of the effects of TMPRSS6 inhibition and detailed protocols for the administration and evaluation of TMPRSS6 inhibitors in the Hbbth3/+ mouse model of beta-thalassemia intermedia.
Data Presentation
Table 1: Effects of TMPRSS6 Inhibition on Hematological Parameters in Hbbth3/+ Mice
| Parameter | Treatment Group | Result | Reference |
| Hemoglobin (Hb) | Tmprss6-ASO | Increased | |
| REGN7999 (mAb) | Increased | [4][5] | |
| Tmprss6 knockout | Increased by ~15% | [2] | |
| Red Blood Cell (RBC) Count | Tmprss6-ASO | Increased | |
| REGN7999 (mAb) | Normalized | [5] | |
| Tmprss6 knockout | Increased by ~30% | [2] | |
| Reticulocyte Count | REGN7999 (mAb) | Normalized | |
| Tmprss6 knockout | Decreased | [2] | |
| Splenomegaly | Tmprss6-ASO | Ameliorated | |
| REGN7999 (mAb) | Reduced to wild-type levels | [5] | |
| Tmprss6 knockout | Reduced | [3] |
Table 2: Effects of TMPRSS6 Inhibition on Iron Homeostasis in Hbbth3/+ Mice
| Parameter | Treatment Group | Result | Reference |
| Serum Hepcidin | REGN7999 (mAb) | Increased | [4] |
| Serum Iron | Tmprss6-ASO | Significantly decreased | |
| REGN7999 (mAb) | Reduced | [4][6] | |
| Transferrin Saturation | Tmprss6-ASO | Reduced from 55-63% to 20-26% | [1] |
| Liver Iron Concentration (LIC) | Tmprss6-ASO | Greatly reduced (40-50%) | [1] |
| REGN7999 (mAb) | Significant reductions | [4] | |
| Tmprss6 knockout | Reduced to wild-type levels | [2] |
Table 3: Effects of TMPRSS6 Inhibition on Ineffective Erythropoiesis in Hbbth3/+ Mice
| Parameter | Treatment Group | Result | Reference |
| Insoluble Membrane-Bound Globins | Tmprss6-ASO | Decreased | |
| Reactive Oxygen Species (ROS) | Tmprss6-ASO | Decreased | |
| Apoptosis of Erythroid Precursors | Tmprss6-ASO | Decreased | |
| Erythropoietin (EPO) Levels | Tmprss6-ASO | Lowered |
Experimental Protocols
Animal Model
The most commonly used mouse model for non-transfusion-dependent beta-thalassemia is the Hbbth3/+ mouse.[7] These mice have a heterozygous deletion of the β-major and β-minor globin genes, which recapitulates the pathophysiology of human beta-thalassemia intermedia, including anemia, splenomegaly, and iron overload.[7]
Preparation and Administration of TMPRSS6 Inhibitors
3.2.1. Antisense Oligonucleotides (ASOs)
-
ASO Formulation: Second-generation ASOs targeting mouse Tmprss6 mRNA are typically dissolved in sterile phosphate-buffered saline (PBS).
-
Administration Route: Subcutaneous (s.c.) injection.
-
Dosage and Schedule: A representative dosing regimen is 25-100 mg/kg body weight administered twice weekly for 4-6 weeks.[8]
3.2.2. Monoclonal Antibodies (mAbs)
-
mAb Formulation: A human mAb, REGN7999, that inhibits TMPRSS6 has been described.[4] The antibody is typically formulated in a buffered solution suitable for injection.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Dosage and Schedule: A representative dosing regimen is 10 mg/kg body weight administered weekly. In some studies, an initial loading phase with two injections in the first week (e.g., on day 0 and day 3) is employed.[6]
Key Experimental Methodologies
3.3.1. Hematological Analysis
-
Sample Collection: Collect peripheral blood from the tail vein or via cardiac puncture at the end of the study into EDTA-coated tubes.
-
Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine parameters such as hemoglobin, hematocrit, red blood cell count, and red cell distribution width.
3.3.2. Iron Parameter Measurement
-
Serum Iron and Total Iron-Binding Capacity (TIBC): Collect serum and measure iron and TIBC using commercially available colorimetric assays. Calculate transferrin saturation as (serum iron / TIBC) x 100.
-
Liver Iron Content (LIC):
-
Harvest a portion of the liver and store it at -80°C.
-
Determine non-heme iron concentration using the acid-peroxide-bathophenanthroline method.
-
Alternatively, use Perl's Prussian blue staining on liver sections for histological assessment of iron deposition.
-
3.3.3. Gene Expression Analysis
-
Sample Collection: Harvest liver tissue and immediately snap-freeze in liquid nitrogen.
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the liver using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Tmprss6, Hamp (hepcidin), and other relevant genes. Normalize expression to a housekeeping gene such as Gapdh or Hprt.
-
3.3.4. Assessment of Ineffective Erythropoiesis
-
Flow Cytometry:
-
Prepare single-cell suspensions from bone marrow and spleen.
-
Stain cells with fluorescently-labeled antibodies against erythroid markers such as Ter119 and CD71 to quantify different stages of erythroid differentiation.
-
-
Reticulocyte Analysis: Use a vital stain like new methylene (B1212753) blue to stain peripheral blood smears and manually count reticulocytes, or use an automated analyzer.
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on spleen sections to assess the degree of extramedullary hematopoiesis.
Visualizations
Signaling Pathway
Caption: TMPRSS6-mediated regulation of hepcidin and iron homeostasis.
Experimental Workflow
Caption: General experimental workflow for evaluating a TMPRSS6 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of TMPRSS6 attenuates the ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 7. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing TMPRSS6 ameliorates hemochromatosis and β-thalassemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Tmprss6-IN-1 TFA for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmprss6-IN-1 TFA is a potent, peptidomimetic inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2. TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical role in iron homeostasis by acting as a negative regulator of hepcidin (B1576463), the master hormone of iron metabolism. By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 attenuates the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, leading to decreased hepcidin transcription. Inhibition of TMPRSS6 is a promising therapeutic strategy for iron overload disorders, such as hemochromatosis and β-thalassemia, by increasing hepcidin levels and subsequently reducing iron absorption.
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for use in cell culture, with a focus on hepatocyte-derived cell lines. The provided protocols will enable researchers to effectively utilize this inhibitor to study the TMPRSS6-hepcidin axis.
Mechanism of Action
This compound functions by directly inhibiting the proteolytic activity of TMPRSS6. This inhibition prevents the cleavage of HJV on the surface of hepatocytes. As a result, the BMP-SMAD signaling pathway remains active, leading to the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to upregulate the transcription of the hepcidin gene (HAMP). The resulting increase in hepcidin protein secretion leads to the internalization and degradation of ferroportin, the iron exporter on enterocytes and macrophages, ultimately reducing systemic iron levels.
Quantitative Data
The potency of this compound has been characterized in biochemical assays. The following table summarizes the available data for this inhibitor, referred to as compound 8 in the source literature.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Tmprss6-IN-1 (Compound 8) | TMPRSS6 (Matriptase-2) | 1.8 ± 0.4 | Biochemical | St-Georges et al., 2017 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of TMPRSS6 by 50% in a biochemical assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder. Due to the presence of trifluoroacetic acid (TFA), a strong acid, proper handling and reconstitution are crucial for maintaining the integrity of the compound and ensuring experimental reproducibility.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent degradation.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note on TFA: For sensitive cell lines or assays where TFA may have confounding effects, consider performing a TFA salt exchange to a more biocompatible salt like hydrochloride or acetate. However, for initial dose-response studies, direct dissolution in DMSO is generally acceptable.
Protocol 2: Determining the Optimal Concentration of this compound in HepG2 Cells
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for upregulating hepcidin expression in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
qPCR master mix and primers for HAMP (hepcidin) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Multi-well cell culture plates (e.g., 24-well plates)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in complete growth medium. A suggested concentration range to test is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24 to 48 hours.
-
RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of the HAMP gene. Normalize the HAMP expression to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in HAMP expression for each inhibitor concentration relative to the vehicle control. Plot the fold change as a function of the inhibitor concentration to determine the optimal concentration that gives a robust and maximal induction of hepcidin expression.
Protocol 3: Validation of TMPRSS6 Inhibition by Western Blotting for Hemojuvelin Cleavage
This protocol is to confirm that this compound inhibits the proteolytic activity of TMPRSS6 by assessing the cleavage of its substrate, hemojuvelin (HJV). Inhibition of TMPRSS6 should lead to an accumulation of full-length HJV at the cell surface.
Materials:
-
HepG2 cells (or other suitable cell line endogenously expressing TMPRSS6 and HJV)
-
Complete growth medium
-
This compound at the determined optimal concentration
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HJV
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat HepG2 cells with the optimal concentration of this compound or vehicle control as determined in Protocol 2.
-
Cell Lysis: After the desired incubation time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against HJV overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Compare the band intensity of full-length HJV in the inhibitor-treated samples to the vehicle control. An increase in the intensity of the full-length HJV band indicates inhibition of TMPRSS6-mediated cleavage.
Logical Relationship for Determining Optimal Concentration
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to determine and validate the optimal working concentration of this compound in cell culture models. By following these guidelines, scientists can effectively utilize this potent inhibitor to investigate the role of TMPRSS6 in iron homeostasis and explore its therapeutic potential. It is recommended to always include appropriate controls and to optimize conditions for specific cell lines and experimental setups.
Application Notes and Protocols for Tmprss6-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution, storage, and handling of Tmprss6-IN-1 TFA, a potent inhibitor of the transmembrane serine protease TMPRSS6 (also known as Matriptase-2). Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
| Property | Value | Reference |
| Full Name | Tmprss6-IN-1 trifluoroacetate (B77799) salt | MedChemExpress |
| Target | TMPRSS6 (Matriptase-2) | MedChemExpress |
| Molecular Formula | C35H41F3N8O6S2 | MedChemExpress[1] |
| Molecular Weight | 790.88 g/mol | MedChemExpress[1] |
| Appearance | Solid | MedChemExpress[1] |
Solubility Data
Quantitative solubility data is essential for the accurate preparation of stock and working solutions. The solubility of this compound in a common laboratory solvent is provided below.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 158.05 | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Storage and Stability
Proper storage is critical to prevent degradation of the compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (as received) | 4°C | Not specified | Store in a tightly sealed container, protected from moisture.[1] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[1] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[1] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 79.09 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the solid compound. To prepare a 100 mM stock solution with 79.09 mg of compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer to achieve the final working concentration.
-
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the aqueous buffer or medium and mix immediately. Do not add the aqueous solution directly to the concentrated DMSO stock.
-
The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway
Tmprss6-IN-1 is an inhibitor of TMPRSS6, a key negative regulator of hepcidin (B1576463), the master regulator of iron homeostasis. TMPRSS6, a type II transmembrane serine protease, is primarily expressed in the liver. It functions by cleaving hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway.[2][3][4] This cleavage attenuates the BMP/SMAD signaling cascade, leading to decreased transcription of the hepcidin gene (HAMP).[3][4] By inhibiting TMPRSS6, Tmprss6-IN-1 prevents the cleavage of HJV, thereby enhancing BMP/SMAD signaling and increasing hepcidin production.[2][3][4] This ultimately leads to decreased iron absorption from the intestine and reduced iron release from macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 3. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hepcidin Expression in Hepatocytes Using Tmprss6-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463), a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis. Its expression is tightly controlled, and dysregulation is implicated in various iron metabolism disorders. The transmembrane serine protease 6 (Tmprss6), also known as matriptase-2, is a key negative regulator of hepcidin expression.[1][2] Tmprss6 acts by cleaving hemojuvelin (HJV), a co-receptor for bone morphogenetic protein (BMP) signaling, thereby attenuating the BMP/SMAD pathway that promotes hepcidin transcription.[1][3] Inhibition of Tmprss6, therefore, presents a promising therapeutic strategy for diseases characterized by hepcidin deficiency and iron overload.
Tmprss6-IN-1 TFA is a potent, small molecule inhibitor of Tmprss6, belonging to the family of transmembrane serine proteases. By inhibiting Tmprss6 activity, this compound is expected to increase hepcidin expression in hepatocytes. These application notes provide detailed protocols for utilizing this compound to study hepcidin expression in both primary human hepatocytes and the human hepatoma cell line, HepG2.
Mechanism of Action: Tmprss6 Inhibition and Hepcidin Upregulation
The canonical BMP/SMAD signaling pathway is a primary driver of hepcidin expression. In this pathway, BMP ligands bind to a receptor complex on the hepatocyte surface, which includes HJV. This binding event leads to the phosphorylation of SMAD1/5/8 proteins, which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the hepcidin gene (HAMP).
Tmprss6 negatively regulates this pathway by proteolytically cleaving HJV from the cell surface, thus dampening the signaling cascade and reducing hepcidin production.[1][3] this compound, as an inhibitor of Tmprss6, blocks this cleavage event. This leads to increased cell surface HJV, enhanced BMP/SMAD signaling, and consequently, a dose-dependent increase in hepcidin mRNA and protein expression.[4]
Data Presentation
The following tables summarize representative quantitative data on the effect of a potent Tmprss6 inhibitor on hepcidin expression in hepatocytes. This data is based on findings for similar small molecule inhibitors and should be used as a guideline for expected results with this compound.
Table 1: Dose-Dependent Effect of a Tmprss6 Inhibitor on Hepcidin mRNA Expression in HepG2 Cells
| Inhibitor Concentration (µM) | Fold Change in Hepcidin mRNA (relative to vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 2.5 |
| 1.0 | 8.0 |
| 10.0 | 15.0 |
Data is illustrative and based on the effects of potent peptidomimetic inhibitors of Tmprss6.
Table 2: Time-Course of Hepcidin mRNA Upregulation by a Tmprss6 Inhibitor (1 µM) in Primary Human Hepatocytes
| Time (hours) | Fold Change in Hepcidin mRNA (relative to vehicle at each time point) |
| 6 | 3.0 |
| 12 | 7.5 |
| 24 | 12.0 |
| 48 | 9.5 |
Data is illustrative and based on the effects of potent peptidomimetic inhibitors of Tmprss6.
Table 3: Effect of a Tmprss6 Inhibitor on Secreted Hepcidin Protein Levels in Primary Human Hepatocytes (24-hour treatment)
| Treatment | Secreted Hepcidin (ng/mL) |
| Vehicle Control | 50 |
| Tmprss6 Inhibitor (1 µM) | 250 |
Data is illustrative and based on the effects of potent peptidomimetic inhibitors of Tmprss6.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on hepcidin expression in hepatocytes.
Protocol 1: Culture of Primary Human Hepatocytes and HepG2 Cells
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
For HepG2: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure for Primary Human Hepatocytes:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate the cells on collagen-coated plates at a recommended seeding density.
-
Allow cells to adhere for 4-6 hours.
-
Replace the plating medium with fresh hepatocyte maintenance medium.
-
Culture the cells for 24-48 hours before inhibitor treatment, with daily media changes.
Procedure for HepG2 Cells:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For experiments, seed the cells in collagen-coated plates and allow them to reach the desired confluency (typically 70-80%).
Protocol 2: Treatment of Hepatocytes with this compound
Materials:
-
Cultured hepatocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Hepatocyte culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. The supplier, MedchemExpress, recommends storing the stock solution at -80°C for up to 6 months.
-
On the day of the experiment, prepare serial dilutions of this compound in fresh hepatocyte culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
After the incubation period, collect the cell culture supernatant for hepcidin protein analysis and/or lyse the cells for RNA extraction.
Protocol 3: Analysis of Hepcidin mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Hepatocyte cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human HAMP (hepcidin) and a reference gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and primers for HAMP and the reference gene. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in HAMP mRNA expression, normalized to the reference gene and relative to the vehicle control.
Protocol 4: Measurement of Secreted Hepcidin Protein by ELISA
Materials:
-
Cell culture supernatant (collected in Protocol 2)
-
Human hepcidin ELISA kit
Procedure:
-
Centrifuge the collected cell culture supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of hepcidin in the samples by comparing their absorbance to the standard curve.
Troubleshooting
Problem: High Cell Death After Inhibitor Treatment
-
Possible Cause: Inhibitor concentration is too high or solvent toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%.
Problem: Inconsistent qRT-PCR Results
-
Possible Cause: RNA degradation, poor cDNA synthesis, or primer inefficiency.
-
Solution: Use an RNase-free workflow. Check RNA integrity after extraction. Optimize the reverse transcription reaction. Validate primer efficiency for both the target and reference genes.
Problem: High Background in ELISA
-
Possible Cause: Insufficient washing, non-specific antibody binding, or contaminated reagents.
-
Solution: Increase the number of wash steps. Ensure proper blocking. Use fresh, high-quality reagents as recommended by the ELISA kit manufacturer.
Conclusion
This compound is a valuable tool for investigating the role of Tmprss6 in hepcidin regulation. By following the detailed protocols outlined in these application notes, researchers can effectively study the dose- and time-dependent effects of this inhibitor on hepcidin expression at both the mRNA and protein levels in hepatocytes. This will aid in a better understanding of iron homeostasis and the development of novel therapeutics for iron-related disorders.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Type II Transmembrane Serine Proteinase TMPRSS6 by Hypoxia-inducible Factors: NEW LINK BETWEEN HYPOXIA SIGNALING AND IRON HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of Tmprss6-IN-1 TFA on Serum Iron Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron homeostasis is a tightly regulated process critical for various physiological functions, including oxygen transport and cellular respiration. The liver-derived hormone hepcidin (B1576463) is the master regulator of systemic iron balance. Hepcidin levels are, in turn, controlled by several factors, including the type II transmembrane serine protease TMPRSS6, also known as Matriptase-2.[1][2][3][4] TMPRSS6 acts as a negative regulator of hepcidin expression.[1][3][4][5] By inhibiting TMPRSS6, hepcidin production can be increased, leading to a decrease in serum iron levels. This mechanism holds therapeutic potential for iron-overload disorders such as beta-thalassemia and hemochromatosis.[6]
Tmprss6-IN-1 TFA is a potent and specific small molecule inhibitor of TMPRSS6.[7][8] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound by measuring its effect on serum iron levels in a murine model.
Mechanism of Action: The TMPRSS6-Hepcidin Axis
TMPRSS6 is primarily expressed in the liver and plays a crucial role in the signaling pathway that controls hepcidin synthesis.[1][3][7] The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is a key activator of hepcidin transcription.[1][2] TMPRSS6 is thought to cleave the BMP co-receptor Hemojuvelin (HJV) from the hepatocyte cell surface, thereby dampening the BMP-SMAD signal and suppressing hepcidin expression.
Inhibition of TMPRSS6 with a molecule like this compound prevents the cleavage of HJV. This leads to a more robust BMP-SMAD signal, resulting in increased transcription of the hepcidin gene (HAMP).[6] The elevated circulating hepcidin then binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation. This traps iron within these cells, blocking its entry into the bloodstream and consequently lowering serum iron concentrations.[6]
Quantitative Data Summary
The following tables present hypothetical, yet representative, data on the effect of a potent TMPRSS6 inhibitor, such as this compound, on serum iron levels in wild-type mice. The data is structured to illustrate expected dose-dependent and time-course effects.
Table 1: Dose-Dependent Effect of this compound on Serum Iron (Data collected 24 hours post-administration)
| Treatment Group | Dose (mg/kg) | N | Mean Serum Iron (µg/dL) | % Decrease from Vehicle |
| Vehicle Control | 0 | 8 | 150 ± 15 | 0% |
| This compound | 1 | 8 | 115 ± 12 | 23.3% |
| This compound | 3 | 8 | 85 ± 10 | 43.3% |
| This compound | 10 | 8 | 50 ± 8 | 66.7% |
| This compound | 30 | 8 | 35 ± 6 | 76.7% |
Table 2: Time-Course Effect of this compound on Serum Iron (Data collected following a single 10 mg/kg dose)
| Treatment Group | Time Post-Dose (hours) | N | Mean Serum Iron (µg/dL) | % Decrease from Baseline (0h) |
| This compound | 0 | 8 | 152 ± 14 | 0% |
| This compound | 8 | 8 | 105 ± 11 | 30.9% |
| This compound | 24 | 8 | 51 ± 7 | 66.4% |
| This compound | 48 | 8 | 78 ± 9 | 48.7% |
| This compound | 72 | 8 | 120 ± 13 | 21.1% |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in Mice
This protocol outlines a study to determine the dose-dependent effects of this compound on serum iron levels.
1. Materials and Reagents:
-
This compound (MedChemExpress, Cat. No.: HY-130136A)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)
-
8-10 week old male C57BL/6 mice
-
Standard laboratory animal diet
-
Micro-hematocrit capillary tubes (EDTA-coated)
-
Serum separator tubes
-
Centrifuge
-
Serum Iron/UIBC colorimetric assay kit (e.g., Thermo Fisher, Stanbio)
-
Spectrophotometer or plate reader
2. Animal Handling and Acclimation:
-
House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week prior to the experiment.
-
Randomly assign mice to treatment groups (n=8 per group).
3. Compound Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare the final dosing solutions by diluting the stock solution in the vehicle to the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). Ensure the final DMSO concentration is consistent across all groups, including the vehicle control.
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a volume of 10 mL/kg body weight.
4. Sample Collection:
-
At a predetermined time point (e.g., 24 hours post-dose), anesthetize the mice.
-
Collect whole blood via retro-orbital bleeding into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully collect the serum supernatant and store at -80°C until analysis.
5. Serum Iron Analysis:
-
Thaw serum samples on ice.
-
Determine the serum iron concentration using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
Briefly, the principle involves the dissociation of iron from transferrin in an acidic buffer, reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and subsequent reaction with a chromogen (e.g., ferrozine) to form a colored complex.
-
Measure the absorbance of the colored complex at the specified wavelength (e.g., 560 nm).
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
6. Data Analysis:
-
Calculate the mean and standard deviation (SD) for serum iron levels in each group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups and the vehicle control. A p-value < 0.05 is typically considered statistically significant.
Conclusion
The inhibition of TMPRSS6 presents a promising strategy for the therapeutic management of iron overload disorders. This compound is a valuable research tool for probing the role of TMPRSS6 in iron homeostasis. The protocols and expected outcomes detailed in this document provide a framework for researchers to effectively design and execute experiments to measure the in vivo impact of this inhibitor on serum iron levels, a key pharmacodynamic biomarker for this target. Careful execution of these methods will yield critical data for the preclinical evaluation of TMPRSS6 inhibitors.
References
- 1. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 2. The role of TMPRSS6/matriptase-2 in iron regulation and anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMPRSS6 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Navigating Solubility Challenges with Tmprss6-IN-1 TFA: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent TMPRSS6 inhibitor, Tmprss6-IN-1, its formulation as a trifluoroacetate (B77799) (TFA) salt can present significant solubility challenges. This guide provides practical troubleshooting strategies, detailed experimental protocols, and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Tmprss6-IN-1 TFA is not dissolving in my aqueous buffer. Why is this happening?
A1: Tmprss6-IN-1, as a complex organic molecule, inherently has low aqueous solubility. The presence of the trifluoroacetate (TFA) counter-ion can further complicate dissolution in neutral pH buffers. TFA salts of small molecules and peptides can sometimes exhibit reduced solubility in physiological buffers due to the properties of the compound's crystalline structure and its interaction with the salt.
Q2: I've managed to dissolve the compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer high enough to keep the compound in solution as it is diluted into the aqueous buffer. To mitigate this, try the following:
-
Lower the final concentration: The compound may be soluble at a lower final concentration in your assay.
-
Use a different co-solvent: Some compounds are more soluble in specific organic solvents. While you may have used DMSO, a small percentage of ethanol (B145695) or another biocompatible solvent in your final assay volume might help.
-
Stepwise dilution: Instead of a single large dilution, try adding the compound stock to the buffer in smaller increments while vortexing.
-
Consider TFA removal: The TFA salt itself may be contributing to the poor aqueous solubility. Exchanging the TFA for a different counter-ion, such as hydrochloride, can sometimes improve solubility in aqueous solutions.
Q3: Can the TFA in my this compound preparation interfere with my biological assay?
A3: Yes, residual TFA in your final experimental setup can be problematic. TFA is a strong acid and can lower the pH of your solution, potentially affecting cell viability, enzyme activity, or protein structure. For sensitive biological assays, it is highly recommended to either remove the TFA or ensure its final concentration is negligible and does not impact the experimental results.
Q4: What is the best way to store this compound solutions?
A4: Once dissolved, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, a stock solution in anhydrous DMSO can be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. Always store in a tightly sealed container to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.[1]
Quantitative Solubility Data
The solubility of this compound can vary significantly depending on the solvent. Below is a summary of available solubility data. It is crucial to note that using fresh, anhydrous solvents is important, as hygroscopic solvents like DMSO can absorb moisture, which can negatively impact the solubility of the compound.[1]
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | 158.05 mM | May require ultrasonication to fully dissolve.[1] |
| Water | Insoluble (estimated) | - | Direct dissolution in water or aqueous buffers is not recommended. |
| Ethanol | Sparingly Soluble (estimated) | - | May be used as a co-solvent in some applications. |
Note: The molecular weight of this compound is 790.88 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 126.44 µL of DMSO to 1 mg of compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Check for complete dissolution visually.
-
Once fully dissolved, prepare single-use aliquots in sterile, low-protein binding tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Trifluoroacetic Acid (TFA) Removal via Lyophilization with HCl
This protocol is for researchers who need to remove the TFA counter-ion, which may interfere with their biological assays. This procedure will exchange the trifluoroacetate for a chloride salt.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer (freeze-dryer)
-
Sterile glassware
Procedure:
-
Dissolve the this compound in a minimal amount of 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen sample overnight until all the solvent is removed, resulting in a powdered peptide hydrochloride salt.
-
To ensure complete removal of TFA, it is recommended to repeat this process of dissolution in 100 mM HCl and lyophilization at least two more times.
-
After the final lyophilization, the resulting powder is the hydrochloride salt of Tmprss6-IN-1 and can be dissolved in the appropriate solvent for your experiment.
Visualized Workflows and Pathways
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
TMPRSS6 Signaling Pathway in Iron Homeostasis
This diagram illustrates the role of TMPRSS6 in the regulation of hepcidin (B1576463) and systemic iron levels. Tmprss6-IN-1 inhibits the proteolytic activity of TMPRSS6.
Caption: Simplified TMPRSS6 signaling pathway.
References
Technical Support Center: Optimizing Tmprss6-IN-1 tfa for Animal Studies
Disclaimer: "Tmprss6-IN-1 tfa" is a hypothetical small molecule inhibitor used here for illustrative purposes. The information provided is based on the known biology of the TMPRSS6 target and common methodologies associated with the preclinical development of novel serine protease inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when initiating in vivo studies with this compound.
Q1: What is the mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2.[1] TMPRSS6 is a liver-specific serine protease that negatively regulates the production of hepcidin (B1576463), the master regulator of iron homeostasis.[2] By inhibiting TMPRSS6, the compound prevents the cleavage of hemojuvelin (HJV), a key modulator of hepcidin expression, leading to increased signaling through the BMP-SMAD pathway.[3][4] This results in elevated transcription of the hepcidin gene (HAMP), increased circulating hepcidin levels, and consequently, reduced iron absorption and decreased release of iron from stores.[1][4]
Q2: What is the recommended starting dose and route of administration for mouse studies?
A: For initial efficacy studies in mice, we recommend a starting dose of 10 mg/kg, administered once daily via oral gavage (PO). This recommendation is based on hypothetical pharmacokinetic (PK) and pharmacodynamic (PD) data. The oral route is often preferred for small molecule drugs due to ease of administration.[5] However, the optimal dose and route may vary depending on the specific animal model and experimental endpoint. A dose-ranging study is highly recommended to establish the optimal dose for your specific model.
Q3: How should I formulate this compound for oral administration?
A: this compound is a hydrophobic molecule with low aqueous solubility. A common challenge with such compounds is achieving consistent and adequate bioavailability.[6] For initial in vivo studies, we recommend a suspension formulation in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile water. It is crucial to ensure a uniform suspension before each administration. For more advanced studies, formulation strategies like using co-solvents, surfactants, or developing an amorphous solid dispersion might be necessary to improve solubility and exposure.[7][8]
Q4: What is the expected pharmacodynamic effect, and how can I measure it?
A: The primary pharmacodynamic effect of this compound is an increase in circulating hepcidin levels. This is typically followed by a reduction in serum iron and transferrin saturation. In mouse models, a significant increase in liver Hamp mRNA can be observed as early as 4-6 hours post-dose, with a corresponding increase in serum hepcidin. The most common methods for measuring hepcidin are ELISA or mass spectrometry-based assays.
Q5: Are there any known off-target effects or potential toxicities?
A: While this compound is designed to be selective, off-target effects are a consideration for any small molecule inhibitor.[9] TMPRSS6 is closely related to other type II transmembrane serine proteases, such as matriptase-1.[3] High doses or prolonged treatment may lead to off-target inhibition. It is crucial to monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of gastrointestinal distress. If unexpected toxicity is observed, consider reducing the dose or performing a more detailed toxicology assessment.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in plasma exposure (PK) between animals | 1. Formulation Issues: The compound may be precipitating out of the vehicle or the suspension may not be homogenous.[10] 2. Dosing Inaccuracy: Inconsistent administration technique (e.g., oral gavage). 3. Biological Variability: Inherent physiological differences between animals (e.g., gastric pH, transit time).[9] | 1. Re-evaluate Formulation: Ensure the compound is fully suspended before each dose. Sonication may be required. Consider alternative, solubility-enhancing formulations.[7][8] 2. Refine Dosing Technique: Ensure all personnel are properly trained in the administration technique. Normalize the dose to the body weight of each animal. 3. Increase Group Size: A larger number of animals per group can help improve statistical power and account for biological variability. |
| Lack of efficacy (no change in hepcidin or serum iron) | 1. Insufficient Drug Exposure: The dose may be too low, or the compound may have poor bioavailability.[5] 2. Suboptimal Dosing Frequency: The compound may have a short half-life, requiring more frequent dosing. 3. Timing of Measurement: Pharmacodynamic markers may have been measured at a suboptimal time point. | 1. Conduct a Dose-Escalation Study: Test higher doses to determine if a dose-response relationship exists. 2. Perform a PK/PD Study: Measure plasma drug concentration and hepcidin levels at multiple time points after a single dose to establish an exposure-response relationship and determine the compound's half-life. 3. Optimize PD Endpoint Measurement: Collect samples at various time points (e.g., 4, 8, 12, and 24 hours post-dose) to capture the peak pharmacodynamic effect. |
| Unexpected Toxicity (e.g., weight loss, lethargy) | 1. On-Target Toxicity: Excessive iron restriction due to very high hepcidin levels can lead to a form of anemia. 2. Off-Target Effects: The compound may be interacting with unintended molecular targets.[9] 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially if high concentrations of solvents like DMSO are used. | 1. Reduce the Dose: Determine if the toxicity is dose-dependent. 2. Assess Hematological Parameters: Monitor red blood cell counts, hemoglobin, and hematocrit to check for signs of iron-restriction-induced anemia. 3. Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to rule out formulation-related toxicity.[9] 4. Perform In Vitro Selectivity Screening: Test the compound against a panel of related serine proteases to assess its selectivity profile.[11] |
Data Presentation
The following tables present hypothetical data for this compound for illustrative purposes.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Description |
| TMPRSS6 (Human) | 2.1 | Primary Target |
| Matriptase-1 (Human) | 254 | Related Serine Protease |
| Thrombin (Human) | >10,000 | Coagulation Factor |
| Factor Xa (Human) | >10,000 | Coagulation Factor |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Gavage)
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Plasma Concentration) | 1.2 | µM |
| Tₘₐₓ (Time to Cₘₐₓ) | 2 | hours |
| AUC₀₋₂₄ (Area Under the Curve) | 8.5 | µM*h |
| t₁/₂ (Half-life) | 6 | hours |
| F (Oral Bioavailability) | 25 | % |
Table 3: Dose-Dependent Effect of this compound on Serum Hepcidin in Mice (24h post-dose)
| Treatment Group (Oral Gavage) | Serum Hepcidin (ng/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 25.3 ± 4.1 | 1.0 |
| 3 mg/kg this compound | 78.2 ± 10.5 | 3.1 |
| 10 mg/kg this compound | 155.6 ± 21.8 | 6.2 |
| 30 mg/kg this compound | 248.9 ± 35.4 | 9.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (10 mg/kg in Mice)
-
Calculate Required Mass: For a 25g mouse at a 10 mg/kg dose, you need 0.25 mg of the compound. For a typical dosing volume of 10 mL/kg, this would be 1 mg/mL.
-
Prepare Vehicle: Prepare a solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water. Mix thoroughly.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Create Slurry: Add a small amount of the vehicle to the powder and triturate to create a smooth paste. This prevents clumping.
-
Suspend Compound: Gradually add the remaining vehicle while stirring continuously.
-
Homogenize: Use a sonicator or a homogenizer to ensure a fine, uniform suspension.
-
Administer: Administer the suspension via oral gavage immediately after preparation. Ensure the suspension is mixed well before drawing each dose.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of β-thalassemia (Hbbᵗʰ³/⁺)
-
Animal Model: Use Hbbᵗʰ³/⁺ mice, a model of β-thalassemia intermedia, which exhibit iron overload and ineffective erythropoiesis.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
-
Dosing: Administer the compound or vehicle daily by oral gavage for 4 weeks. Monitor body weight twice weekly.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum analysis (iron, transferrin saturation, hepcidin).
-
Tissue Harvest: Harvest the liver and spleen. Weigh the spleen as an indicator of extramedullary hematopoiesis. Store a portion of the liver for iron content analysis (e.g., Perls' Prussian blue staining or ICP-MS) and another portion for gene expression analysis (e.g., Hamp mRNA).
-
Analysis: Analyze the collected data to assess the effects on anemia, iron overload, and splenomegaly.
Visualizations
Caption: The TMPRSS6 signaling pathway in hepatocytes.
Caption: Experimental workflow for a dose-finding study.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pre-Equilibrium Competitive Library Screening for Tuning Inhibitor Association Rate and Specificity towards Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of TMPRSS6 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing small molecule inhibitors of TMPRSS6, such as Tmprss6-IN-1 tfa. The following frequently asked questions (FAQs) and troubleshooting guides will help address specific issues that may arise during your experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a TMPRSS6 inhibitor?
A TMPRSS6 inhibitor is designed to block the activity of the transmembrane protease, serine 6.[1] TMPRSS6 is a key negative regulator of hepcidin (B1576463), a hormone that controls iron absorption and distribution in the body.[1][2][3][4] By inhibiting TMPRSS6, the suppression of hepcidin production is lifted, leading to increased hepcidin levels.[1] This results in reduced iron absorption from the intestines and decreased release of iron from cellular stores, ultimately lowering systemic iron levels.[1] The therapeutic potential for these inhibitors lies in treating conditions related to iron overload, such as hereditary hemochromatosis and beta-thalassemia.[1][5][6]
Q2: What are the potential off-target effects of a novel TMPRSS6 inhibitor?
While a potent TMPRSS6 inhibitor should ideally be highly specific, small molecules can sometimes interact with other proteins, particularly those with similar structural features. As TMPRSS6 is a serine protease, a key concern is the potential for inhibitors to interact with other serine proteases. The human genome contains a large family of serine proteases involved in diverse physiological processes, including digestion, blood coagulation, and immunity. Off-target inhibition of these proteases could lead to a range of unintended biological consequences.
Q3: My cells are showing unexpected toxicity or a phenotype unrelated to iron metabolism after treatment with a TMPRSS6 inhibitor. What could be the cause?
This could be indicative of an off-target effect. It is crucial to differentiate between on-target effects related to iron restriction and off-target cellular toxicity. Consider the following:
-
On-target effects: Reduced iron availability due to TMPRSS6 inhibition can impact rapidly dividing cells or cells with high iron requirements, potentially leading to decreased proliferation or viability.
-
Off-target effects: The compound may be interacting with other cellular targets essential for cell survival or function, leading to toxicity that is independent of its effect on TMPRSS6 and iron homeostasis.
A thorough troubleshooting plan, as outlined in the guide below, is necessary to dissect these possibilities.
Q4: How can I experimentally assess the specificity of my TMPRSS6 inhibitor?
Several experimental approaches can be employed to determine the selectivity of a TMPRSS6 inhibitor. A common and comprehensive method is to perform a broad kinase or protease panel screen. This involves testing the inhibitor against a large number of purified enzymes to identify potential off-target interactions. Cellular-based assays, such as the Cellular Thermal Shift Assay (CETSA), can also be used to identify protein targets that the compound engages with within a cellular context.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
If you observe an unexpected phenotype in your experiments, this guide will help you systematically investigate whether it is a result of the intended inhibition of TMPRSS6 or an off-target effect.
| Observation/Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | On-Target Effect: Iron depletion can be cytotoxic to certain cell types. Off-Target Effect: The inhibitor may be hitting a critical cellular kinase or other enzyme. | 1. Iron Rescue Experiment: Supplement the cell culture medium with iron (e.g., holo-transferrin or ferric citrate). If the phenotype is rescued, it is likely an on-target effect. 2. Control Compound: Use a structurally related but inactive analog of your inhibitor. If the inactive analog does not cause the phenotype, the effect is likely due to inhibition of a protein target. 3. Dose-Response Analysis: Determine if the EC50 for the unexpected phenotype correlates with the IC50 for TMPRSS6 inhibition. A significant discrepancy may suggest an off-target effect. |
| Changes in Gene Expression Unrelated to Iron Homeostasis | Off-Target Effect: The inhibitor might be affecting a signaling pathway independent of TMPRSS6. | 1. Pathway Analysis: Perform transcriptomic analysis (e.g., RNA-seq) and use bioinformatics tools to identify any unexpectedly perturbed signaling pathways. 2. Target Validation: If a potential off-target pathway is identified, use other known inhibitors or activators of that pathway to see if they replicate the observed gene expression changes. |
| Inconsistent Results Across Different Cell Lines | Cell-specific Expression of Off-Targets: The off-target protein may be expressed at different levels in different cell lines. | 1. Target Expression Analysis: Use proteomics or transcriptomics data (e.g., from databases like the Human Protein Atlas) to check the expression levels of TMPRSS6 and potential off-target proteins in the cell lines you are using. 2. Knockdown/Knockout Models: Test your inhibitor in cell lines where potential off-target proteins have been knocked down or knocked out to see if the unexpected phenotype is abolished. |
Quantitative Data Summary
When characterizing a novel inhibitor like "this compound," it is essential to quantify its potency and selectivity. The following table provides an example of how to present such data. Note: The following data is hypothetical and for illustrative purposes only.
| Target | IC50 (nM) | Assay Type | Selectivity Fold (vs. TMPRSS6) |
| TMPRSS6 | 15 | Enzymatic Assay | 1 |
| Matriptase-1 | >10,000 | Enzymatic Assay | >667 |
| Thrombin | >10,000 | Enzymatic Assay | >667 |
| Trypsin | 2,500 | Enzymatic Assay | 167 |
| FAP | >10,000 | Enzymatic Assay | >667 |
| In-cell Target Engagement | |||
| TMPRSS6 | 50 | CETSA | 1 |
IC50: Half-maximal inhibitory concentration. CETSA: Cellular Thermal Shift Assay.
Key Experimental Protocols
Protocol: Kinase/Protease Panel Screening
This protocol outlines a general procedure for assessing the selectivity of a TMPRSS6 inhibitor against a broad panel of related enzymes.
-
Compound Preparation: Prepare a concentrated stock solution of the TMPRSS6 inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations to be tested.
-
Enzyme Panel Selection: Choose a commercial service provider that offers screening against a panel of serine proteases. A comprehensive panel should include proteases with high structural similarity to TMPRSS6.
-
Assay Performance: The service provider will typically perform enzymatic assays in a high-throughput format. This usually involves incubating each enzyme with a specific substrate that produces a detectable signal (e.g., fluorescence or luminescence) upon cleavage. The inhibitor is added at various concentrations, and the reduction in signal is measured.
-
Data Analysis: The percentage of inhibition at each concentration is calculated. The IC50 value for each enzyme is determined by fitting the dose-response data to a suitable pharmacological model.
-
Selectivity Assessment: Compare the IC50 value for TMPRSS6 with the IC50 values for all other enzymes in the panel to determine the selectivity profile of the compound.
Visualizations
TMPRSS6 Signaling Pathway
Caption: The TMPRSS6 signaling pathway in hepatocytes.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Tmprss6-IN-1 tfa in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing the potential cytotoxicity of Tmprss6-IN-1 tfa during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2. TMPRSS6 is a key negative regulator of hepcidin (B1576463), the master hormone of iron homeostasis.[1][2][3] By inhibiting the proteolytic activity of TMPRSS6, this compound is expected to increase hepcidin expression, leading to reduced iron absorption and decreased release of iron from cellular stores.[2]
Q2: In which cell lines can I study the effects of this compound?
A2: The human hepatocellular carcinoma (HCC) cell lines HepG2, Hep3B, and Huh7 are commonly used models for studying TMPRSS6 function as they express varying levels of TMPRSS6 and other key proteins involved in hepcidin regulation.[4][5] It is important to characterize the specific expression profile of your chosen cell line, as variations in TMPRSS6 isoforms can influence experimental outcomes.[4]
Q3: What are the potential causes of cytotoxicity observed with this compound treatment?
A3: Cytotoxicity associated with small molecule inhibitors like this compound can arise from several factors:
-
On-target effects: Prolonged or excessive inhibition of TMPRSS6 could disrupt normal cellular processes that are dependent on its activity, beyond hepcidin regulation.
-
Off-target effects: The inhibitor may interact with other cellular proteins, including other serine proteases, leading to unintended and toxic consequences.[6]
-
Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.
-
Compound instability: Degradation of the compound over time can lead to the formation of toxic byproducts.
-
High concentration: The concentration of the inhibitor may be too high for the specific cell line being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a wide range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| Off-target effects of the inhibitor. | Test the inhibitor in a panel of related serine proteases to assess its selectivity. Compare the cytotoxic effects in cells with and without TMPRSS6 expression (e.g., using TMPRSS6 knockout cell lines).[7] | |
| Inconsistent results between experiments. | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Instability of the inhibitor. | Prepare fresh stock solutions of the inhibitor for each experiment. Store the stock solution according to the manufacturer's recommendations. | |
| No observable effect of the inhibitor, even at high concentrations. | Inhibitor is not cell-permeable. | Consult the manufacturer's data sheet for information on cell permeability. If not permeable, consider alternative delivery methods or a different inhibitor. |
| Low expression of TMPRSS6 in the chosen cell line. | Verify TMPRSS6 expression in your cell line using qPCR or Western blotting. Choose a cell line with robust TMPRSS6 expression.[4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity.[8]
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only). c. Remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully aspirate the medium from each well. d. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix gently on an orbital shaker for 5-10 minutes.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h exposure |
| HepG2 | 25.8 |
| Hep3B | 32.1 |
| Huh7 | 18.5 |
| HEK293 (low TMPRSS6) | > 100 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values must be determined experimentally.
Visualizations
Signaling Pathway
Caption: The TMPRSS6 signaling pathway in hepcidin regulation.
Experimental Workflow
Caption: Workflow for assessing inhibitor cytotoxicity using an MTT assay.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional diversity of TMPRSS6 isoforms and variants expressed in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMPRSS6 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 8. Regulation of Type II Transmembrane Serine Proteinase TMPRSS6 by Hypoxia-inducible Factors: NEW LINK BETWEEN HYPOXIA SIGNALING AND IRON HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Tmprss6-IN-1 tfa in solution
This technical support center provides guidance on the use and stability of Tmprss6-IN-1 TFA. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For initial stock solution preparation, it is recommended to use a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for many organic compounds and can typically dissolve this compound at high concentrations. For a 10 mM stock solution, for example, add the appropriate volume of DMSO to your vial of this compound.
Q2: How should I store the solid compound and stock solutions of this compound?
-
Solid Compound: The solid trifluoroacetate (B77799) (TFA) salt of Tmprss6-IN-1 should be stored in a desiccator at -20°C or -80°C, protected from light.
-
Stock Solutions: Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: My this compound is not dissolving properly in my aqueous buffer. What should I do?
Directly dissolving Tmprss6-IN--1 TFA in aqueous buffers is often problematic due to its limited aqueous solubility. To prepare a working solution in an aqueous buffer, first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay.
Q4: I am observing a loss of activity with my working solutions. What could be the cause?
A loss of activity could be due to several factors:
-
Degradation: The compound may be unstable in your specific buffer conditions (e.g., pH, presence of certain additives).
-
Adsorption: The compound may be adsorbing to the surface of your storage vials or labware.
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of the compound exceeds its solubility limit in the aqueous buffer. | - Increase the percentage of organic solvent (if your experiment allows).- Decrease the final concentration of the compound.- Try a different buffer system. |
| Inconsistent Experimental Results | - Degradation of the compound in the working solution.- Inaccurate pipetting of the stock solution. | - Prepare fresh working solutions for each experiment.- Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before use. |
| Complete Loss of Activity | - Significant degradation of the compound.- Incorrect compound was used. | - Perform a stability test on your current stock solution.- Confirm the identity of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound solid.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: General Procedure for Assessing Solution Stability
-
Prepare Solutions: Prepare solutions of this compound in the desired solvent or buffer at a relevant concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze a sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Incubation: Store the remaining solutions under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of each solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway of TMPRSS6 in iron homeostasis.
Caption: Troubleshooting logic for this compound activity issues.
Technical Support Center: Overcoming Resistance to Tmprss6-IN-1 TFA in Long-Term Studies
Disclaimer: Information regarding specific long-term resistance to Tmprss6-IN-1 TFA is not extensively documented in publicly available literature. This guide provides troubleshooting strategies and FAQs based on the known biology of TMPRSS6 and general principles of acquired drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2.[1][2][3][4][5] TMPRSS6 is a serine protease primarily expressed in the liver that plays a crucial role in iron homeostasis.[3][5][6] It acts as a negative regulator of hepcidin (B1576463), the main hormone controlling systemic iron levels.[3][4][5][6][7] By inhibiting TMPRSS6, this compound is expected to increase hepcidin expression, leading to reduced iron absorption and decreased release of iron from stores.[4]
Q2: We are observing a diminished response to this compound in our long-term cell culture studies. What are the potential causes?
A2: A diminished response, or acquired resistance, to a targeted inhibitor like this compound in long-term studies can arise from several factors:
-
Upregulation of the target: The cells may be overexpressing the TMPRSS6 gene, leading to higher levels of the TMPRSS6 protein, thus requiring a higher concentration of the inhibitor to achieve the same effect.
-
Mutations in the target protein: Mutations in the TMPRSS6 gene could alter the drug-binding site of the protein, reducing the affinity of this compound.
-
Activation of compensatory pathways: Cells might activate alternative signaling pathways that bypass the need for TMPRSS6 to regulate hepcidin expression.[8][9]
-
Alterations in drug metabolism or efflux: Cells could develop mechanisms to metabolize the inhibitor more rapidly or actively pump it out of the cell.
-
Selection of a resistant subpopulation: The initial cell population may have contained a small number of cells that were inherently resistant to the inhibitor, and these cells were selected for during long-term treatment.
Q3: What is the signaling pathway involving TMPRSS6?
A3: TMPRSS6 is a key component of the signaling pathway that regulates hepcidin expression in response to iron levels. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is a primary activator of hepcidin transcription.[7][10] TMPRSS6 negatively regulates this pathway, likely by cleaving hemojuvelin (HJV), a BMP co-receptor.[7] By cleaving HJV, TMPRSS6 dampens the BMP-SMAD signal, leading to decreased hepcidin expression.[7][11] Inhibition of TMPRSS6 would therefore be expected to enhance BMP-SMAD signaling and increase hepcidin levels.[12][13][14]
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound over time (in vitro)
| Possible Cause | Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Upregulation of TMPRSS6 gene expression | 1. Quantitative PCR (qPCR): Compare TMPRSS6 mRNA levels between sensitive (parental) and resistant cells. 2. Western Blot: Compare TMPRSS6 protein levels between sensitive and resistant cells. | Increased TMPRSS6 mRNA and protein levels in resistant cells compared to sensitive cells. |
| Mutation in the TMPRSS6 gene | 1. Sanger Sequencing: Sequence the coding region of the TMPRSS6 gene from resistant cells to identify potential mutations. 2. Functional Assays: If a mutation is found, express the mutant TMPRSS6 protein in a naive cell line and test its sensitivity to this compound. | Identification of a mutation in the TMPRSS6 gene. The mutant protein shows reduced sensitivity to the inhibitor in functional assays. |
| Activation of compensatory signaling pathways | 1. Pathway Analysis: Use techniques like RNA-sequencing or proteomic analysis to compare the expression of genes and proteins in signaling pathways related to iron homeostasis and hepcidin regulation between sensitive and resistant cells. 2. Inhibitor Combination Studies: Test the effect of combining this compound with inhibitors of other potential compensatory pathways. | Identification of upregulated genes or proteins in pathways that can regulate hepcidin independently of TMPRSS6. Synergistic effects are observed when combining inhibitors. |
Issue 2: Inconsistent results in hepcidin expression assays following this compound treatment
| Possible Cause | Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Cell line variability | 1. Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Basal Hepcidin Expression: Measure the basal level of hepcidin expression in your cell line, as it can vary significantly between different cell types. | Confirmation of cell line identity and establishment of a baseline for hepcidin expression. |
| Experimental conditions | 1. Iron Supplementation: Ensure consistent iron levels in the cell culture medium, as iron is a potent regulator of hepcidin.[10] 2. Serum Variability: Test different batches of fetal bovine serum (FBS) as they can contain varying levels of factors that influence hepcidin expression. | More consistent and reproducible hepcidin expression data. |
| Assay sensitivity | 1. Assay Validation: Validate the sensitivity and dynamic range of your hepcidin measurement assay (e.g., qPCR for HAMP mRNA or ELISA for hepcidin protein). | Confidence in the accuracy and reliability of your hepcidin measurements. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for TMPRSS6 and HAMP mRNA Expression
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or Huh7) at a desired density and allow them to adhere overnight. Treat the cells with this compound or vehicle control for the desired duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for human TMPRSS6, HAMP, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Table 1: Hypothetical qPCR Data for TMPRSS6 Expression
| Cell Line | Treatment | Relative TMPRSS6 mRNA Expression (Fold Change) |
| Parental (Sensitive) | Vehicle | 1.0 |
| Parental (Sensitive) | This compound (1 µM) | 1.2 |
| Resistant | Vehicle | 4.5 |
| Resistant | This compound (1 µM) | 4.8 |
Protocol 2: Western Blot for TMPRSS6 Protein Expression
-
Protein Extraction: Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for TMPRSS6.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: TMPRSS6 signaling pathway for hepcidin regulation.
Caption: Workflow for investigating resistance to this compound.
References
- 1. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 4. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
refining Tmprss6-IN-1 tfa treatment protocols for better reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Tmprss6-IN-1 tfa treatment protocols for enhanced reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2.[1] TMPRSS6 is a serine protease primarily expressed in the liver that plays a crucial role in iron homeostasis.[2][3] It functions as a negative regulator of hepcidin (B1576463), a key hormone that controls iron absorption and release.[4][5] By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 downregulates the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway, which in turn suppresses hepcidin transcription.[6][7] Inhibition of TMPRSS6 with this compound is expected to block this cleavage, leading to increased BMP/SMAD signaling, elevated hepcidin levels, and consequently, reduced systemic iron availability.[8]
Q2: I'm observing poor solubility of this compound in my aqueous experimental media. What should I do?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors.[9] The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[10] From this stock, you can make serial dilutions into your final aqueous medium. It is critical to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.[9] Always include a vehicle control (media with the same final solvent concentration) in your experimental design.[11]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can inactivate the product. For long-term storage (up to 6 months), solutions should be kept at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. Ensure the aliquots are sealed and protected from moisture.[1]
Q4: My in vitro results are inconsistent between experiments. What are the common causes?
A4: Inconsistency in in vitro experiments with small molecule inhibitors can stem from several factors:
-
Compound Instability: The inhibitor may be unstable in your culture medium. Assess its stability by incubating it for various durations and then testing its activity.[9]
-
Batch-to-Batch Variability: If using different lots of the inhibitor, there may be variations in purity or activity.
-
Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration in the media can all influence cellular response. Standardize these variables as much as possible.
-
Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final concentration. Ensure pipettes are calibrated and use precise techniques.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific effects. Visually inspect solutions for any cloudiness or precipitate.[9]
Q5: How do I differentiate between on-target and off-target effects of this compound?
A5: This is a critical aspect of validating your results. Strategies include:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of the inhibitor. This compound should not produce the same biological effect.[11]
-
Employ a Second, Structurally Different Inhibitor: Using another inhibitor that targets TMPRSS6 but has a different chemical structure can help confirm that the observed phenotype is due to TMPRSS6 inhibition.[9]
-
Rescue Experiments: If possible, transfecting cells with a version of TMPRSS6 that is resistant to the inhibitor should reverse the observed effect.
-
Knockdown/Knockout Models: Compare the inhibitor's effect to the phenotype observed in cells or animals where the Tmprss6 gene has been silenced (e.g., using siRNA) or knocked out. The phenotypes should be similar.[8]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. Compound Precipitation in Media | The compound's solubility limit in the final aqueous medium has been exceeded. | - Lower the final concentration of the inhibitor. - Increase the percentage of co-solvent (e.g., DMSO), but ensure it remains below toxic levels for your system (typically <0.5%).[9] - Test alternative, less toxic co-solvents like ethanol (B145695) or PEG400.[10] |
| 2. High Cell Toxicity/Death | - The inhibitor concentration is too high. - The solvent (e.g., DMSO) concentration is toxic. - The compound exhibits off-target cytotoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range. - Ensure the final vehicle concentration is consistent across all wells and is below 0.1% if possible.[9] - Validate that the effect is on-target (see FAQ #5). |
| 3. No or Weak Biological Effect | - The inhibitor concentration is too low. - The inhibitor has degraded due to improper storage or instability in the assay medium. - The cells used have low or no expression of TMPRSS6. | - Increase the inhibitor concentration after confirming it is not a solubility issue. - Prepare fresh stock solutions and minimize the incubation time if stability is a concern.[9] - Confirm TMPRSS6 expression in your cell model using methods like qPCR or Western blot. |
| 4. Inconsistent In Vivo Results | - Poor bioavailability or rapid metabolism of the inhibitor. - Incorrect dosing or administration route. - High variability among individual animals. | - Conduct pharmacokinetic (PK) studies to determine the compound's half-life and optimal dosing regimen. - Ensure the chosen administration route (e.g., oral gavage, intraperitoneal injection) is appropriate and performed consistently. - Increase the number of animals per group to improve statistical power. |
III. Data Presentation & Key Parameters
While specific experimental data for this compound is limited in public literature, the following tables provide a framework for organizing your experimental parameters and results, based on general principles for small molecule inhibitors.
Table 1: Physicochemical and In Vitro Properties
| Parameter | Value / Range | Notes |
|---|---|---|
| Target | TMPRSS6 (Matriptase-2)[1] | A type II transmembrane serine protease.[4] |
| Typical In Vitro IC50 | < 100 nM (Biochemical)[11] | Potency can vary based on assay conditions. |
| Typical Cell-Based EC50 | < 1-10 µM[11] | Effective concentration in cell-based assays. |
| Recommended Stock Solvent | DMSO[10] | Prepare high-concentration stock (e.g., 10-50 mM). |
| Final Assay Solvent Conc. | < 0.5% (ideally < 0.1%)[9] | To avoid solvent-induced artifacts. |
Table 2: Suggested Starting Concentrations for Experiments
| Experiment Type | Cell Line / Animal Model | Recommended Starting Range | Key Readout |
|---|---|---|---|
| In Vitro (Hepatic Cells) | HepG2, Hep3B, HuH-7[7][12] | 1 nM - 10 µM | Hepcidin (HAMP) mRNA expression, pSMAD levels |
| In Vivo (Mouse Model) | C57BL/6, Hbbth3/+[13] | 1 - 50 mg/kg | Serum iron, transferrin saturation, hepcidin levels |
IV. Detailed Methodologies & Workflows
Protocol 1: In Vitro Inhibition of Hepcidin Expression in Hepatoma Cells
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium, ensuring the final DMSO concentration remains constant and below 0.5%.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of the inhibitor or a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) to allow for changes in gene expression.[7]
-
Endpoint Analysis:
-
RNA Extraction: Lyse the cells and extract total RNA.
-
qPCR: Perform quantitative real-time PCR to measure the relative expression of the hepcidin gene (HAMP), normalizing to a stable housekeeping gene (e.g., RPL19).[7]
-
Western Blot (Optional): Analyze cell lysates for phosphorylation of SMAD proteins (pSMAD1/5/8) to assess the activity of the BMP pathway.
-
Experimental Workflow Diagram
V. Signaling Pathway
TMPRSS6-Mediated Regulation of Hepcidin
The diagram below illustrates the signaling pathway involving TMPRSS6. In the basal state, the BMP6 ligand binds to its receptors (BMPR/ActRIIA) and the co-receptor Hemojuvelin (HJV), leading to phosphorylation of SMAD proteins. Phosphorylated SMADs then translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP). TMPRSS6 acts as a brake on this pathway by cleaving HJV from the cell surface, thereby reducing the signal for hepcidin production.[6][14] this compound inhibits this cleavage, restoring the signal and increasing hepcidin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Tmprss6-IN-1 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in transient reporter gene assay (TFA) experiments using Tmprss6-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Tmprss6-IN-1 and how is it expected to work in a TFA experiment?
A1: Tmprss6-IN-1 is an inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2.[1][2] TMPRSS6 is a serine protease primarily expressed in the liver that plays a crucial role in iron homeostasis by negatively regulating the expression of hepcidin (B1576463), the main hormone controlling iron levels.[3][4][5] It achieves this by cleaving hemojuvelin (HJV), a co-receptor in the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[6] This cleavage dampens the signaling cascade that normally promotes hepcidin transcription.[6][7]
By inhibiting TMPRSS6, Tmprss6-IN-1 is expected to prevent the cleavage of HJV, leading to increased BMP-SMAD signaling and consequently, a dose-dependent increase in the expression of a reporter gene driven by the hepcidin promoter.
Q2: My TFA results with Tmprss6-IN-1 are highly variable between replicates. What are the common causes?
A2: High variability in luciferase reporter assays is a frequent issue.[8][9] Common causes include:
-
Pipetting errors: Small inaccuracies in dispensing cells, reagents, or the compound can lead to significant differences.[9]
-
Inconsistent cell density: Uneven cell distribution across wells can affect transfection efficiency and compound efficacy.[9][10][11]
-
Variable transfection efficiency: Differences in the amount of plasmid DNA delivered to cells will result in varied reporter gene expression.[9]
-
Reagent instability: Improperly stored or prepared reagents can lose activity.[8]
Q3: I am observing a weak or no signal in my luciferase assay. What should I check?
A3: A weak or absent signal can stem from several factors:[8]
-
Low transfection efficiency: The reporter plasmid may not be efficiently entering the cells.[9]
-
Suboptimal plasmid DNA quality or concentration: Poor quality DNA can hinder transfection and gene expression.[9]
-
Weak promoter activity: The promoter driving the luciferase gene might not be strong enough in the chosen cell line.[8]
-
Inactive reagents: The luciferase substrate or other assay components may have degraded.[8]
-
Insufficient incubation time: The cells may not have had enough time to express the reporter gene after transfection and treatment.
Q4: The signal in my assay is saturated or too high. What can I do to fix this?
A4: An excessively high signal can also be problematic as it may fall outside the linear range of detection.[9][12] Potential solutions include:
-
Reducing the amount of transfected DNA: Using too much reporter plasmid can lead to very high expression levels.[9]
-
Using a weaker promoter: If using a very strong viral promoter (e.g., CMV), consider switching to a weaker one to reduce basal expression.[13]
-
Diluting the cell lysate: Before adding the luciferase substrate, you can dilute the cell lysate to bring the signal within the detectable range.[8][12]
-
Decreasing the integration time on the luminometer: A shorter reading time can help prevent signal saturation.[12]
Q5: My cells are dying after transfection and treatment with Tmprss6-IN-1. What could be the cause?
A5: Cell death can be caused by:
-
Toxicity of the transfection reagent: Some reagents can be harsh on sensitive cell lines.[14]
-
High concentration of Tmprss6-IN-1: The compound itself might have cytotoxic effects at higher concentrations.
-
Contamination: Bacterial or fungal contamination can lead to widespread cell death.[11][15]
-
Over-confluency or poor cell health: Using cells that are not in a healthy growth phase can make them more susceptible to stress.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Tmprss6-IN-1 TFA experiments.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting Inaccuracy | Use a calibrated multichannel pipette and prepare a master mix for reagents.[8] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly.[10] | |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.[11] | |
| Variable Transfection Efficiency | Optimize the DNA:transfection reagent ratio and ensure consistent incubation times.[10] Use an internal control reporter (e.g., Renilla luciferase) for normalization.[8][9] | |
| Weak or No Luciferase Signal | Low Transfection Efficiency | Optimize cell density at the time of transfection (typically 70-90% confluency).[10] Test different DNA:transfection reagent ratios.[10] Use high-quality, endotoxin-free plasmid DNA.[9] |
| Inactive Luciferase Reagents | Use fresh or properly stored (protected from light and repeated freeze-thaw cycles) luciferase assay reagents.[8] | |
| Insufficient Reporter Gene Expression | Increase the incubation time after transfection and/or treatment to allow for sufficient protein expression.[14] | |
| Incorrect Assay Plate | Use opaque, white-walled plates for luminescence assays to maximize signal and prevent crosstalk.[12] | |
| Signal Too High (Saturation) | Excessive Plasmid DNA | Reduce the amount of reporter plasmid used for transfection.[9] |
| Strong Promoter Activity | Consider using a reporter plasmid with a weaker promoter if the basal signal is too high.[13] | |
| High Cell Number | Reduce the number of cells seeded per well.[11] | |
| Luminometer Settings | Decrease the signal integration time on the luminometer.[12] | |
| High Background Signal | Contamination of Reagents or Cells | Use fresh, sterile reagents and test cell cultures for mycoplasma contamination.[8][15] |
| Assay Plate Type | Avoid clear or black plates for luminescence assays. White plates are recommended for maximizing the signal-to-noise ratio.[12] | |
| Inconsistent Dose-Response to Tmprss6-IN-1 | Compound Instability or Precipitation | Ensure Tmprss6-IN-1 is fully dissolved in the appropriate solvent and does not precipitate in the cell culture medium. |
| Off-Target Effects | Consider the possibility that at higher concentrations, the compound may have off-target effects that interfere with the reporter assay.[16] | |
| Cell Health | Use healthy, low-passage number cells for your experiments.[11][15] |
Experimental Protocols & Methodologies
1. Cell Culture and Seeding
-
Cell Line: Human hepatoma cell lines such as HepG2, Hep3B, or HuH-7 are suitable as they endogenously express TMPRSS6.[17][18]
-
Culture Medium: Use the recommended medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding Density: Optimize the cell seeding density to achieve 70-90% confluency at the time of transfection.[10][11] This needs to be determined empirically for each cell type and plate format.[19] A typical starting point for a 96-well plate is 1 x 10^4 to 2 x 10^4 cells per well.
2. Transient Transfection
-
Reporter Plasmid: A firefly luciferase reporter plasmid containing the hepcidin (HAMP) promoter.
-
Control Plasmid: A co-transfected plasmid expressing Renilla luciferase (e.g., pRL-TK) serves as an internal control for transfection efficiency and cell viability.[8]
-
Transfection Reagent: Use a commercial lipid-based transfection reagent according to the manufacturer's instructions. Optimize the ratio of DNA to transfection reagent to maximize efficiency and minimize toxicity.[10]
-
Procedure:
-
On the day of transfection, replace the cell culture medium with fresh, antibiotic-free medium.[15]
-
Prepare the DNA-transfection reagent complexes in serum-free medium.[15]
-
Add the complexes to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours).
-
After incubation, replace the medium with fresh complete medium containing different concentrations of Tmprss6-IN-1 or vehicle control.
-
3. Compound Treatment and Cell Lysis
-
Compound Preparation: Prepare a stock solution of Tmprss6-IN-1 in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubation: Treat the transfected cells with Tmprss6-IN-1 for an optimized duration (e.g., 24-48 hours) to allow for changes in reporter gene expression.[14]
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
4. Luciferase Assay
-
Dual-Luciferase Assay System: Use a commercial dual-luciferase reporter assay system that measures both firefly and Renilla luciferase activity sequentially from a single sample.[8]
-
Procedure:
-
Add the firefly luciferase substrate to the cell lysate in a white-walled 96-well plate.[12]
-
Measure the firefly luminescence using a luminometer.
-
Add the stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.
-
Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This ratio reflects the specific activity of the hepcidin promoter.
Visualizations
Caption: TMPRSS6 signaling pathway and the mechanism of its inhibition.
Caption: General workflow for a this compound experiment.
References
- 1. A mutation in the TMPRSS6 gene, encoding a transmembrane serine protease that suppresses hepcidin production, in familial iron deficiency anemia refractory to oral iron | Haematologica [haematologica.org]
- 2. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. biocompare.com [biocompare.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. genscript.com [genscript.com]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A novel TMPRSS6 mutation that prevents protease auto-activation causes IRIDA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing the Impact of Tmprss6-IN-1 TFA on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Tmprss6-IN-1 TFA in cell viability assays. Our goal is to help you achieve accurate and reproducible results by minimizing the compound's potential off-target effects on assay chemistries and cell health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2.[1] TMPRSS6 is a key negative regulator of hepcidin (B1576463), a hormone that controls systemic iron homeostasis.[2][3][4][5][6][7] By inhibiting TMPRSS6, this compound is expected to increase hepcidin levels, which can be a therapeutic strategy for certain iron overload disorders like hemochromatosis and beta-thalassemia.[8] The "TFA" indicates that the compound is a trifluoroacetic acid salt, which is often used to improve the solubility and stability of synthetic small molecules.
Q2: Can the TFA (trifluoroacetic acid) salt affect my cell viability assays?
A2: Yes, the TFA salt can potentially impact your results. Trifluoroacetic acid is a strong acid, and residual amounts in the compound preparation could lower the pH of your cell culture medium, especially at high compound concentrations. This pH change can independently affect cell viability and the enzymatic reactions central to many viability assays. It is crucial to include appropriate vehicle controls to account for any effects of the solvent and the TFA salt.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The manufacturer recommends storing the solid compound at -20°C for up to one month or at -80°C for up to six months.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1] The choice of solvent depends on the specific experimental requirements, but DMSO is a common solvent for many small molecule inhibitors. Always refer to the product datasheet for specific solubility information.
Q4: Should I be concerned about off-target effects of this compound?
A4: As with any small molecule inhibitor, off-target effects are a possibility. It is advisable to perform dose-response experiments and consider using orthogonal validation methods, such as using a structurally different TMPRSS6 inhibitor, to confirm that the observed phenotype is due to the inhibition of TMPRSS6.[9]
Troubleshooting Guides for Cell Viability Assays
General Troubleshooting Workflow
This workflow provides a logical approach to identifying and resolving common issues when using this compound in cell viability assays.
Caption: A troubleshooting workflow for investigating unexpected results in cell viability assays with small molecule inhibitors.
MTT/MTS Assay Troubleshooting
Problem 1: Unexpectedly low cell viability at all concentrations of this compound, including non-toxic doses.
-
Potential Cause: this compound may be directly interfering with the tetrazolium reduction process. Some compounds can act as reducing or oxidizing agents, leading to a false signal.
-
Suggested Solution:
-
Run a cell-free control: Add this compound to the culture medium without cells and perform the MTT/MTS assay.[10] A change in color indicates direct interference.
-
Switch to an alternative assay: Use a non-tetrazolium-based assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B), which have different detection principles.[10]
-
Problem 2: High variability between replicate wells.
-
Potential Cause 1: Incomplete dissolution or precipitation of this compound in the culture medium.
-
Suggested Solution 1: Ensure the compound is fully dissolved in the stock solvent before diluting it in the culture medium. Visually inspect the wells for any precipitate after adding the compound. Consider pre-warming the medium before adding the compound solution.
-
Potential Cause 2: Uneven cell seeding.
-
Suggested Solution 2: Ensure a homogenous single-cell suspension before plating. When plating, gently swirl the cell suspension between pipetting to prevent settling. Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation (the "edge effect").[11]
ATP-Based Assay (e.g., CellTiter-Glo®) Troubleshooting
Problem 1: Lower than expected luminescence signal across the plate, including controls.
-
Potential Cause 1: The ATP assay reagent was not prepared correctly or has lost activity.
-
Suggested Solution 1: Prepare fresh reagent for each experiment. Ensure the lyophilized substrate is fully reconstituted and equilibrated to room temperature before use, as per the manufacturer's instructions.[10]
-
Potential Cause 2: The incubation time after reagent addition was too short or too long.
-
Suggested Solution 2: Follow the manufacturer's protocol for the optimal incubation time to allow the luminescent signal to stabilize.[12]
Problem 2: No significant decrease in cell viability even at high concentrations of this compound.
-
Potential Cause 1: The incubation time with the compound was too short to induce cell death.
-
Suggested Solution 1: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.[10]
-
Potential Cause 2: The cell line used is resistant to the effects of this compound.
-
Suggested Solution 2: Verify that your cell line expresses TMPRSS6. If the goal is to assess general cytotoxicity, you may need to test a different cell line.
Quantitative Data Summary
The following table provides an illustrative example of how to present cell viability data for this compound, as determined by three different assays.
Table 1: Example Cell Viability Data for a Hypothetical Cell Line Treated with this compound for 48 Hours
| This compound (µM) | % Viability (MTT Assay) | % Viability (MTS Assay) | % Viability (ATP-Based Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 3.9 |
| 0.1 | 98.1 ± 6.1 | 99.2 ± 5.3 | 97.5 ± 4.5 |
| 1 | 92.5 ± 5.8 | 95.3 ± 4.9 | 91.8 ± 4.1 |
| 5 | 75.4 ± 7.2 | 80.1 ± 6.5 | 78.9 ± 5.0 |
| 10 | 51.3 ± 6.5 | 55.8 ± 5.9 | 53.2 ± 4.8 |
| 25 | 22.8 ± 4.9 | 28.4 ± 4.2 | 25.1 ± 3.7 |
| 50 | 8.9 ± 3.1 | 12.6 ± 3.5 | 10.5 ± 2.9 |
| 100 | 4.2 ± 2.5 | 5.8 ± 2.8 | 4.9 ± 2.1 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols & Signaling Pathway
TMPRSS6 Signaling Pathway
The TMPRSS6 protein is a serine protease that plays a crucial role in iron homeostasis by negatively regulating hepcidin expression.[5][6][7] It achieves this by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the signal that leads to hepcidin transcription.[8][13][14]
Caption: The TMPRSS6 signaling pathway in the regulation of hepcidin expression.
General Experimental Workflow for Cell Viability Assays
This diagram outlines the key steps for assessing the impact of an inhibitor on cell viability.
Caption: A general experimental workflow for assessing cell viability after treatment with an inhibitor.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692).[15] The amount of formazan produced is proportional to the number of viable cells.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and no-treatment controls. Incubate for the desired duration (e.g., 48-72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[18]
Protocol 2: MTS Cell Viability Assay
The MTS assay is similar to the MTT assay but uses a tetrazolium salt that is reduced to a soluble formazan product, simplifying the protocol.[12]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
MTS Addition: After the desired incubation period with the inhibitor, add 20 µL of the MTS reagent directly to each well.[16][19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[16][19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][19]
-
Data Analysis: Follow step 6 from the MTT Assay protocol to calculate cell viability and determine the IC₅₀ value.[20]
Protocol 3: ATP-Based Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[12][21] When cells lose membrane integrity, they can no longer synthesize ATP, and the remaining ATP is rapidly depleted.[12]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Allow them to attach overnight.[11]
-
Compound Treatment: Follow step 2 from the MTT Assay protocol.
-
Reagent Preparation and Addition: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.[10] Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Signal Stabilization and Measurement: Mix the contents on a plate shaker for 2 minutes.[11] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11] Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all readings.[11] Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The serine protease TMPRSS6 is required to sense iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
strategies to enhance the bioavailability of Tmprss6-IN-1 tfa in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Tmprss6-IN-1 tfa.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on challenges related to its bioavailability.
Issue 1: Low Plasma Concentration of this compound Post-Administration
-
Question: My in vitro assays show potent inhibition of TMPRSS6, but I am observing very low plasma concentrations of this compound in my animal models after oral administration. What could be the cause, and how can I improve it?
-
Answer: Low plasma concentration is a common challenge for many small molecule inhibitors and can be attributed to several factors, including poor aqueous solubility, low permeability across the intestinal membrane, and significant first-pass metabolism. Here are several strategies to address this issue, categorized by approach:
Formulation-Based Strategies
Poor aqueous solubility is a likely contributor to low oral bioavailability.[1] Enhancing the dissolution rate of the compound can significantly improve its absorption.[2] Consider the following formulation approaches:
-
Particle Size Reduction: Decreasing the particle size of the inhibitor increases the surface area available for dissolution.[1] Techniques like micronization or nanomilling can be employed.[2]
-
Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Formulating the inhibitor in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract.[4] Self-emulsifying drug delivery systems (SEDDS) are a promising option that forms microemulsions upon contact with gastrointestinal fluids, enhancing drug solubility and absorption.[5]
-
Co-crystals: Creating a co-crystal of this compound with a non-toxic co-former can alter the crystal packing and improve its solubility.[3]
Chemical Modification Strategies
-
Prodrug Approach: A prodrug is an inactive precursor that is converted to the active drug in vivo.[3] Designing a prodrug of this compound by masking polar functional groups with lipophilic moieties can improve its membrane permeability.[6] For example, ester or carbamate (B1207046) prodrugs can be synthesized to increase lipophilicity.[6]
Co-administration Strategies
-
Inhibition of Efflux Pumps: If this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestine, its absorption will be limited. Co-administration with a P-gp inhibitor can increase its bioavailability.[6] However, this approach should be carefully evaluated for potential drug-drug interactions.
-
Inhibition of Metabolic Enzymes: If the inhibitor undergoes extensive first-pass metabolism by cytochrome P450 (CYP) enzymes in the gut wall or liver, co-administration with a CYP inhibitor can increase systemic exposure.[6] This also carries the risk of drug-drug interactions and requires thorough safety assessment.
-
Issue 2: High Variability in Plasma Concentrations Between Subjects
-
Question: I am observing significant variability in the plasma concentrations of this compound between different animals in the same cohort. What could be causing this, and how can I minimize it?
-
Answer: High inter-subject variability can be due to a number of factors, including:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the formulation. For oral gavage, technique is critical.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of a drug. Standardize the fasting and feeding schedule of the animals.
-
Gastrointestinal pH and Motility: Individual differences in gut physiology can affect drug dissolution and transit time. While difficult to control, being aware of this variable is important for data interpretation.
-
Formulation Instability: If using a suspension or emulsion, ensure it is homogenous and does not precipitate or separate prior to or during administration.
To minimize variability, it is crucial to standardize as many experimental parameters as possible, including the formulation preparation, dosing procedure, and the physiological state of the animals.
-
Issue 3: Lack of In Vivo Efficacy Despite Adequate Plasma Exposure
-
Question: Pharmacokinetic studies show what should be a sufficient plasma concentration of this compound, but I am not observing the expected downstream biological effects (e.g., changes in hepcidin (B1576463) levels). What could be the issue?
-
Answer: If plasma exposure is adequate but efficacy is lacking, consider the following possibilities:
-
High Protein Binding: The inhibitor may be extensively bound to plasma proteins, leaving only a small fraction of the free (unbound) drug available to interact with the target tissue. It is the unbound concentration that is pharmacologically active. Consider measuring the plasma protein binding of this compound.
-
Poor Tissue Distribution: The compound may not be effectively distributing to the liver, the primary site of TMPRSS6 expression and activity.[7] Tissue distribution studies can be conducted to determine the concentration of the inhibitor in the liver.
-
Rapid Metabolism at the Target Site: Even with adequate plasma levels, the inhibitor could be rapidly metabolized within the liver cells.
-
Off-Target Effects: At the concentrations achieved in vivo, the compound may have off-target effects that counteract its intended mechanism of action.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2.[8] TMPRSS6 is a key negative regulator of hepcidin, the central hormone controlling systemic iron homeostasis.[7] Under normal physiological conditions, TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway. This cleavage dampens the BMP/SMAD signaling cascade, leading to reduced transcription of the hepcidin gene (HAMP).[3] By inhibiting the proteolytic activity of TMPRSS6, this compound is expected to increase BMP/SMAD signaling, leading to elevated hepcidin levels. This, in turn, would reduce iron absorption from the intestine and decrease the release of iron from macrophages.
Q2: How should I store and handle this compound?
A2: The supplier, MedchemExpress, recommends storing the compound at room temperature in the continental US, though this may vary elsewhere.[8] For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8] The product should be stored sealed and away from moisture.[8]
Q3: What are the potential therapeutic applications of inhibiting TMPRSS6?
A3: Inhibiting TMPRSS6 to increase hepcidin levels is a potential therapeutic strategy for iron overload disorders such as hemochromatosis and beta-thalassemia. By reducing iron absorption, TMPRSS6 inhibitors could help manage the toxic iron accumulation that characterizes these conditions.
Q4: What is the signaling pathway involving TMPRSS6?
A4: The primary signaling pathway involving TMPRSS6 is the regulation of hepcidin expression in hepatocytes. The pathway can be summarized as follows:
-
BMP Ligand Binding: Bone morphogenetic proteins (BMPs) bind to BMP receptors on the surface of hepatocytes.
-
HJV Co-receptor: Hemojuvelin (HJV) acts as a co-receptor, enhancing the signaling from the BMP receptor complex.
-
SMAD Phosphorylation: This ligand-receptor interaction leads to the phosphorylation of intracellular SMAD proteins (SMAD1/5/8).
-
Nuclear Translocation and Gene Transcription: The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus and promotes the transcription of the hepcidin gene (HAMP).
-
TMPRSS6-mediated Inhibition: TMPRSS6, a transmembrane protease on the hepatocyte surface, cleaves HJV. This cleavage disrupts the BMP receptor complex and down-regulates SMAD signaling, thereby suppressing hepcidin transcription.[3]
Data Presentation
The following tables are templates for summarizing quantitative data from in vivo bioavailability studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation ID | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Formulation A | ||||||
| Formulation B | ||||||
| Formulation C |
Table 2: Effect of Co-administered Agents on this compound Pharmacokinetics
| Treatment Group | Dose (mg/kg) | Co-administered Agent | Dose of Co-agent | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Fold Increase in AUC |
| This compound alone | None | N/A | 1.0 | ||||
| This compound + Agent X | |||||||
| This compound + Agent Y |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Fast animals for 4 hours before dosing, with continued access to water.
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., suspension in 0.5% methylcellulose, solution in a lipid-based vehicle). Ensure the formulation is homogenous.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
Intravenous (IV): For bioavailability calculation, a separate cohort will receive an IV bolus injection of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a volume of 5 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at the following time points:
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: TMPRSS6 signaling pathway in the regulation of hepcidin.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Endoplasmic reticulum stress controls iron metabolism through TMPRSS6 repression and hepcidin mRNA stabilization by RNA-binding protein HuR | Haematologica [haematologica.org]
- 2. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small Molecule Inhibitors of TMPRSS6: Tmprss6-IN-1 tfa and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tmprss6-IN-1 tfa and other notable small molecule inhibitors of Transmembrane Protease, Serine 6 (TMPRSS6). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in the development of novel therapeutics for iron-related disorders.
Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a liver-specific type II transmembrane serine protease that plays a critical role in iron homeostasis.[1] It acts as a key negative regulator of hepcidin (B1576463), the master hormone of iron metabolism.[1] By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 attenuates the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) signaling pathway, which is responsible for inducing hepcidin transcription. Consequently, inhibition of TMPRSS6 leads to increased hepcidin levels, which in turn blocks intestinal iron absorption and iron release from stores. This mechanism makes TMPRSS6 an attractive therapeutic target for iron overload disorders such as hemochromatosis and beta-thalassemia.
This guide focuses on the comparative analysis of this compound and other exemplary small molecule inhibitors of TMPRSS6, presenting their efficacy and characteristics based on available experimental data.
Quantitative Performance of TMPRSS6 Small Molecule Inhibitors
The following table summarizes the in vitro potency and cellular activity of selected small molecule inhibitors of TMPRSS6. This data provides a basis for comparing their effectiveness in inhibiting the enzyme and modulating the hepcidin pathway in cellular models.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Cell Line | Cellular Activity | Reference |
| This compound (Compound 8) | TMPRSS6 | Enzymatic Assay | Ki: 1.1 ± 0.1 nM | - | Not Reported | St-Georges C, et al. (2017) |
| Cpd-B | TMPRSS6 | Enzymatic Assay | IC50: 7.6 nM | - | - | Béliveau F, et al. (2019)[2] |
| Cellular Assay (HEK293) | IC50: 144 nM | HEK293 | Inhibition of TMPRSS6 activity in cell media | Béliveau F, et al. (2019)[2] | ||
| Cellular Assay (HeLa) | IC50: 267 nM | HeLa | Prevention of hemojuvelin (HJV) cleavage | Béliveau F, et al. (2019)[2] | ||
| Cellular Assay (HepG2/Primary Hepatocytes) | - | HepG2, Human Primary Hepatocytes | Increased HAMP (hepcidin) expression | Béliveau F, et al. (2019)[2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of TMPRSS6 small molecule inhibitors.
TMPRSS6 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS6.
-
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by recombinant TMPRSS6. The increase in fluorescence upon cleavage is monitored over time.
-
Materials:
-
Recombinant human TMPRSS6 (catalytic domain)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (e.g., this compound, Cpd-B) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the assay buffer, the test compound, and the recombinant TMPRSS6 enzyme.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 or Ki values by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response model.
-
Cell-Based Hemojuvelin (HJV) Cleavage Assay
This assay assesses the ability of an inhibitor to block TMPRSS6-mediated cleavage of its physiological substrate, hemojuvelin, in a cellular context.
-
Principle: Cells are co-transfected with expression vectors for HJV and TMPRSS6. The amount of cleaved (soluble) HJV in the cell culture medium and the amount of cell-surface HJV are measured by Western blot in the presence and absence of the inhibitor.
-
Materials:
-
HEK293 or HeLa cells
-
Expression plasmids for HJV (e.g., with a Myc tag) and TMPRSS6 (e.g., with a FLAG tag)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for Western blotting (lysis buffer, antibodies against tags or HJV, secondary antibodies, ECL substrate)
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Co-transfect the cells with HJV and TMPRSS6 expression plasmids.
-
After a post-transfection period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant and prepare cell lysates.
-
Concentrate the supernatant to enrich for soluble HJV.
-
Perform SDS-PAGE and Western blot analysis on the concentrated supernatant and cell lysates.
-
Probe the blots with antibodies to detect soluble HJV in the medium and full-length HJV in the cell lysates.
-
Quantify the band intensities to determine the extent of inhibition of HJV cleavage.
-
Hepcidin (HAMP) mRNA Expression Assay in HepG2 Cells
This assay evaluates the downstream effect of TMPRSS6 inhibition on the expression of its target gene, hepcidin (HAMP), in a liver-derived cell line.
-
Principle: The human hepatoma cell line HepG2, which endogenously expresses the components of the hepcidin regulatory pathway, is treated with the TMPRSS6 inhibitor. The resulting change in HAMP mRNA levels is quantified using quantitative real-time PCR (qRT-PCR).
-
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for HAMP and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Seed HepG2 cells in culture plates and allow them to reach a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qRT-PCR reactions with primers for HAMP and the housekeeping gene.
-
Run the qRT-PCR and analyze the data using the ΔΔCt method to determine the fold change in HAMP mRNA expression relative to the control.
-
Summary and Conclusion
The development of potent and selective small molecule inhibitors of TMPRSS6 holds significant promise for the treatment of iron overload disorders. This guide provides a comparative overview of this compound and Cpd-B, highlighting their in vitro and cellular activities. The provided experimental protocols offer a framework for the evaluation of these and other novel TMPRSS6 inhibitors. Future studies should aim to further characterize the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds to advance their potential as therapeutic agents.
References
A Head-to-Head Battle for Hepcidin Regulation: Small Molecule Inhibition vs. siRNA Knockdown of TMPRSS6
For researchers, scientists, and drug development professionals navigating the landscape of iron metabolism therapeutics, the targeting of Transmembrane Protease, Serine 6 (TMPRSS6) has emerged as a promising strategy. This guide provides a comprehensive comparison of two leading approaches to modulate TMPRSS6 activity: small molecule inhibition and siRNA-mediated knockdown, offering insights into their respective mechanisms, efficacy, and experimental considerations.
TMPRSS6, a liver-specific serine protease, acts as a key negative regulator of hepcidin (B1576463), the master hormone of iron homeostasis.[1][2][3] By cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, TMPRSS6 dampens the signal for hepcidin production.[1] Consequently, inhibiting TMPRSS6 activity leads to increased hepcidin levels, which in turn restricts iron absorption from the gut and iron release from stores, offering a therapeutic avenue for iron overload disorders like beta-thalassemia and hemochromatosis.[4][5][6]
This guide will delve into a comparative analysis of two distinct strategies to inhibit TMPRSS6: direct inhibition of the TMPRSS6 protein, for which we will draw data from studies on the monoclonal antibody REGN7999 as a representative highly specific inhibitor, and the degradation of TMPRSS6 mRNA using small interfering RNA (siRNA). While specific data for "Tmprss6-IN-1 tfa" is not publicly available, the principles of small molecule inhibition will be discussed in the context of other reported TMPRSS6 inhibitors.
Mechanism of Action: A Tale of Two Strategies
The two approaches, while achieving the same ultimate physiological goal of increasing hepcidin, operate at different molecular levels.
Small Molecule/Antibody Inhibition: These agents directly bind to the TMPRSS6 protein, blocking its catalytic activity.[2] In the case of a monoclonal antibody like REGN7999, it binds to the serine-protease domain of TMPRSS6, preventing it from cleaving its substrate, HJV.[4][6] This maintains HJV at the cell surface, allowing for constitutive BMP-SMAD signaling and subsequent upregulation of hepcidin transcription.
siRNA Knockdown: This approach targets the TMPRSS6 messenger RNA (mRNA) transcript.[1] Small interfering RNAs, often delivered via lipid nanoparticles (LNPs) or conjugated to N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes, guide the RNA-induced silencing complex (RISC) to cleave and degrade the TMPRSS6 mRNA. This prevents the translation of the TMPRSS6 protein, effectively reducing its cellular levels and, consequently, its function.[1][5]
Signaling Pathway and Experimental Workflow
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating these inhibitors.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tmprss6-IN-1 TFA vs. Monoclonal Antibodies for TMPRSS6 Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic strategies targeting Transmembrane Protease, Serine 6 (TMPRSS6) for the regulation of iron homeostasis.
This guide provides a detailed comparison of two distinct therapeutic modalities aimed at inhibiting TMPRSS6: the small molecule inhibitor Tmprss6-IN-1 trifluoroacetate (B77799) (TFA) and monoclonal antibodies. This objective analysis, supported by available experimental data, will aid researchers in selecting the appropriate tool for their specific research needs and provide valuable insights for drug development professionals.
Introduction to TMPRSS6 and its Role in Iron Homeostasis
Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical negative regulatory role in iron homeostasis. TMPRSS6 acts by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway. This cleavage dampens the BMP-SMAD signaling cascade, leading to reduced transcription of the hepcidin (B1576463) gene (HAMP). Hepcidin is the master regulator of iron metabolism, controlling plasma iron levels by inducing the internalization and degradation of the iron exporter ferroportin.
In conditions of iron overload, such as β-thalassemia and hemochromatosis, hepcidin expression is inappropriately low, leading to excessive iron absorption and accumulation in vital organs. Conversely, mutations in TMPRSS6 that lead to its inactivation result in high hepcidin levels, causing iron-refractory iron deficiency anemia (IRIDA). Therefore, inhibiting TMPRSS6 activity is a promising therapeutic strategy to increase hepcidin levels and restore iron balance in iron overload disorders.
Mechanism of Action: Small Molecules vs. Monoclonal Antibodies
Both Tmprss6-IN-1 TFA and monoclonal antibodies aim to inhibit TMPRSS6 function, thereby increasing hepcidin production. However, they achieve this through different mechanisms.
This compound , as a small molecule inhibitor, is designed to directly interact with the active site of the TMPRSS6 protease. By binding to the catalytic domain, it competitively inhibits the enzymatic activity of TMPRSS6, preventing the cleavage of its substrates, including hemojuvelin. This leads to the stabilization of the BMP receptor complex and enhanced signaling, resulting in increased hepcidin expression.
Monoclonal antibodies targeting TMPRSS6, such as REGN7999 and hzMWTx-003, are large protein therapeutics that bind to specific epitopes on the extracellular domain of the TMPRSS6 protein. This binding can sterically hinder the interaction of TMPRSS6 with its substrates or induce conformational changes that inactivate the protease. The high specificity of monoclonal antibodies for their target can minimize off-target effects.
Signaling Pathway of TMPRSS6 in Iron Homeostasis
The following diagram illustrates the central role of TMPRSS6 in the regulation of hepcidin and iron homeostasis.
Head-to-Head Performance Comparison
The following tables summarize the available quantitative data for this compound and representative monoclonal antibodies targeting TMPRSS6.
Table 1: In Vitro Potency and Selectivity
| Parameter | Tmprss6-IN-1 (compound 8) | Monoclonal Antibody (REGN7999) | Monoclonal Antibody (hzMWTx-003) |
| Target | TMPRSS6 (Matriptase-2) | Human TMPRSS6 | Human, Rodent, Monkey TMPRSS6 |
| IC50 / KD | IC50: 18.1 nM (in Caco-2 cells) | Not explicitly reported | KD: 7.6 nM[1] |
| Selectivity | >60-fold selective for matriptase-2 vs matriptase | Not explicitly reported | Specific for TMPRSS6, no cross-reactivity with matriptase or matriptase-3 homologs reported[1] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | Small Molecule Inhibitors (General) | Monoclonal Antibody (REGN7999) | Monoclonal Antibody (hzMWTx-003) |
| Animal Model | β-thalassemia mice (Hbbth3/+) | β-thalassemia mice (Hbbth3/+) | β-thalassemia mice (Hbbth3/+), Polycythemia Vera mice (Jak2V617F) |
| Effect on Hepcidin | Increased HAMP expression in HepG2 cells and primary human hepatocytes | Significantly increased serum hepcidin | Significantly elevated serum hepcidin and liver HAMP RNA levels[1] |
| Effect on Serum Iron | Not reported for Tmprss6-IN-1 | Significantly reduced serum iron | Significantly reduced serum iron[1] |
| Effect on Liver Iron | Not reported for Tmprss6-IN-1 | Significant reduction in liver iron | Significantly reduced liver non-heme iron content[1] |
| Effect on Anemia | Not reported for Tmprss6-IN-1 | Improved RBC health and normalized mature RBC numbers | Dramatically improved anemia and ineffective erythropoiesis[1] |
| Other Effects | - | Improved bone density and exercise tolerance | Alleviated splenomegaly[1] |
Table 3: Pharmacokinetics and Human Data
| Parameter | This compound | Monoclonal Antibody (REGN7999) | Monoclonal Antibody (hzMWTx-003) |
| Administration Route | Not reported (likely oral or parenteral) | Intravenous (IV) or Subcutaneous (SC) | Intraperitoneal (i.p.) in mice, potential for IV/SC in humans |
| Plasma Stability | Significantly increased compared to earlier compounds | Expected long half-life typical of mAbs | Good pharmacokinetics in cynomolgus monkeys |
| Human Data | Not available | Phase I study in healthy volunteers showed increased serum hepcidin and reduced serum iron with an acceptable tolerability profile.[2] | A Phase I clinical trial in healthy volunteers has been initiated in China[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzyme Inhibition Assay (for Small Molecules)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against TMPRSS6.
-
Methodology:
-
Recombinant human TMPRSS6 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
A fluorogenic peptide substrate for TMPRSS6 is added to initiate the enzymatic reaction.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
Selectivity is assessed by performing similar assays with other related proteases (e.g., matriptase).
-
Cell-Based HJV Cleavage Assay
-
Objective: To assess the ability of an inhibitor to block TMPRSS6-mediated cleavage of hemojuvelin in a cellular context.
-
Methodology:
-
HEK293 or HepG2 cells are co-transfected with expression vectors for both HJV and TMPRSS6.
-
The transfected cells are treated with varying concentrations of the test inhibitor (small molecule or monoclonal antibody).
-
After an incubation period, the amount of cleaved, soluble HJV in the cell culture supernatant is quantified by ELISA or Western blot.
-
The reduction in soluble HJV levels in the presence of the inhibitor indicates its efficacy in blocking TMPRSS6 activity.
-
In Vivo Efficacy Studies in Mouse Models
-
Objective: To evaluate the therapeutic potential of TMPRSS6 inhibitors in animal models of iron overload diseases.
-
Methodology:
-
A relevant mouse model, such as the Hbbth3/+ model of β-thalassemia, is used.
-
Mice are treated with the test compound (e.g., intraperitoneal or subcutaneous injections of monoclonal antibody, or an appropriate route for the small molecule) or a vehicle control over a specified period.
-
Blood samples are collected at various time points to measure key hematological parameters.
-
At the end of the study, tissues such as the liver and spleen are harvested for analysis.
-
Measurement of Hematological Parameters
-
Hepcidin Levels: Serum or plasma hepcidin concentrations are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Serum Iron: Total serum iron concentration is determined using a colorimetric assay, often involving the release of iron from transferrin, reduction of Fe3+ to Fe2+, and reaction with a chromogenic agent like Ferrozine. The absorbance is measured spectrophotometrically.
-
Hemoglobin: Whole blood is collected in EDTA-containing tubes. Hemoglobin concentration is measured using an automated hematology analyzer or a spectrophotometric method, such as the cyanmethemoglobin method.
Conclusion
Both small molecule inhibitors like this compound and monoclonal antibodies represent promising therapeutic strategies for the treatment of iron overload disorders by targeting TMPRSS6.
-
Monoclonal antibodies have demonstrated robust preclinical efficacy and have progressed into early-stage clinical trials, showing promising results in modulating iron metabolism in humans. Their high specificity and long half-life offer potential advantages in terms of dosing frequency and reduced off-target effects.
-
Small molecule inhibitors like this compound offer the potential for oral administration, which could improve patient compliance. While in vivo data for this compound is not as extensively published as for the monoclonal antibodies, the reported in vitro potency and improved plasma stability suggest it is a valuable research tool and a promising starting point for further drug development.
The choice between these two modalities for future therapeutic development will likely depend on a variety of factors, including the desired pharmacokinetic profile, route of administration, and long-term safety and efficacy data from ongoing and future clinical trials. This guide provides a foundational understanding of the current landscape of TMPRSS6 inhibition to inform these critical decisions.
References
Comparative Guide to the Specificity of Tmprss6-IN-1 tfa for Matriptase-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the matriptase-2 inhibitor, Tmprss6-IN-1 tfa, with other known inhibitors of the same enzyme. The information presented is intended to assist researchers in selecting the most appropriate tools for their studies in iron homeostasis and related therapeutic areas. Matriptase-2, also known as Transmembrane Serine Protease 6 (TMPRSS6), is a key negative regulator of hepcidin (B1576463), the master hormone of iron metabolism.[1][2][3] Inhibition of matriptase-2 is a promising therapeutic strategy for iron overload disorders.[2][4][5][6][7]
Matriptase-2 Signaling Pathway in Iron Homeostasis
Matriptase-2 is a type II transmembrane serine protease predominantly expressed in the liver.[3] It plays a crucial role in the regulation of iron homeostasis by suppressing the production of hepcidin. The established mechanism involves the cleavage of the bone morphogenetic protein (BMP) co-receptor, hemojuvelin (HJV), on the surface of hepatocytes.[3][8][9] This cleavage attenuates the BMP-SMAD signaling pathway, which is a primary driver of hepcidin transcription.[8] Consequently, lower matriptase-2 activity leads to increased BMP-SMAD signaling, elevated hepcidin levels, and subsequently, decreased iron absorption and release into the circulation.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 4. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating the selectivity of matriptase-2 inhibitors with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pharmacological TMPRSS6 Inhibition with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and molecular effects of pharmacological inhibition of Transmembrane Protease, Serine 6 (TMPRSS6) with the established phenotypes of Tmprss6 genetic models. The data presented herein serves to cross-validate the on-target effects of TMPRSS6 inhibitors, a promising therapeutic strategy for iron overload disorders.
The Role of TMPRSS6 in Iron Homeostasis
TMPRSS6, also known as matriptase-2, is a liver-expressed transmembrane serine protease that acts as a key negative regulator of hepcidin (B1576463), the central hormone governing systemic iron balance.[1] Under conditions of low iron, TMPRSS6 cleaves the bone morphogenetic protein (BMP) co-receptor hemojuvelin (HJV), thereby dampening the BMP/SMAD signaling pathway and suppressing hepcidin transcription.[1][2] This reduction in hepcidin levels leads to increased iron absorption from the gut and release from stores.
Conversely, the absence or inhibition of TMPRSS6 activity results in elevated BMP/SMAD signaling, leading to inappropriately high hepcidin levels, which in turn restricts iron availability for erythropoiesis, causing iron-refractory iron deficiency anemia (IRIDA).[1][3] This well-defined phenotype in genetic models provides a robust benchmark for evaluating the efficacy and specificity of pharmacological inhibitors.
Signaling Pathway of TMPRSS6 in Hepcidin Regulation
References
- 1. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common variants in TMPRSS6 are associated with iron status and erythrocyte volume - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various therapeutic modalities designed to inhibit the transmembrane protease, serine 6 (TMPRSS6). As a key negative regulator of hepcidin (B1576463), the master hormone of iron homeostasis, TMPRSS6 has emerged as a critical target for the treatment of iron overload disorders such as beta-thalassemia and hereditary hemochromatosis.[1][2][3] Inhibition of TMPRSS6 activity or expression leads to an increase in hepcidin levels, which subsequently reduces iron absorption and release from stores, thereby lowering systemic iron levels.[2][3]
This document outlines the downstream effects of TMPRSS6 inhibition on crucial iron-related genes, presents quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for validation.
Comparative Efficacy of TMPRSS6 Inhibitors
The inhibition of TMPRSS6 can be achieved through several advanced therapeutic strategies, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), monoclonal antibodies (mAbs), and small molecule inhibitors. The following table summarizes the quantitative downstream effects of these different approaches on key iron-related parameters.
| Therapeutic Modality | Compound/Product Name | Model System | Key Downstream Effects | Reference |
| Antisense Oligonucleotide (ASO) | IONIS-TMPRSS6-LRX | Healthy Human Volunteers | Plasma Hepcidin: Increased from ~2.1-2.5 nM to 6.7 nM (at 40 mg dose). Serum Iron: Reduced by up to 49%. Transferrin Saturation: Reduced from ~30% to 13%. | [4] |
| Monoclonal Antibody (mAb) | REGN7999 | Healthy Human Volunteers & Mouse Model | Serum Hepcidin: Significantly increased. Serum Iron: Significantly reduced. Liver Iron: Reduced by ~50% in Hbbth3/+ mice. | [5][6][7] |
| Small Interfering RNA (siRNA) | SLN124 (GalNAc-siRNA) | Mice and Primates | Gene Expression: Significant and prolonged reduction of Tmprss6 mRNA. Systemic Iron: Lowered systemic iron levels, transferrin saturation, and tissue iron. | [8] |
| Small Molecule Inhibitor | Cpd-B | In Vitro (HepG2 cells) | Gene Expression: Increased HAMP (hepcidin) mRNA expression. IC50: 7.6 nM for TMPRSS6 inhibition; 267 nM for preventing hemojuvelin cleavage. | [9] |
Signaling Pathway of TMPRSS6 in Iron Homeostasis
The diagram below illustrates the central role of TMPRSS6 in the regulation of hepcidin and systemic iron balance. TMPRSS6, a serine protease on the surface of hepatocytes, cleaves hemojuvelin (HJV), a co-receptor for the Bone Morphogenetic Protein (BMP) signaling pathway.[10][11] This cleavage dampens the BMP-SMAD signaling cascade, leading to the suppression of hepcidin (HAMP) gene transcription.[10] Therapeutic inhibition of TMPRSS6 prevents HJV cleavage, thereby restoring BMP-SMAD signaling, increasing hepcidin production, and ultimately reducing plasma iron concentrations.
Experimental Workflow for Inhibitor Validation
Validating the efficacy of a novel TMPRSS6 inhibitor involves a multi-step process, beginning with in vitro characterization and progressing to in vivo animal models. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of β-Thalassemia (Hbbth3/+)
This protocol is adapted from studies using ASOs and mAbs to inhibit TMPRSS6 in mouse models of iron overload.[7][12]
-
Animal Model: Hbbth3/+ mice, which mimic β-thalassemia intermedia, and wild-type (WT) littermates as controls.[12] Animals are typically 6-8 weeks of age at the start of the study.
-
Compound Administration: The TMPRSS6 inhibitor (e.g., this compound) or vehicle control is administered via an appropriate route (e.g., subcutaneous or intraperitoneal injection). Dosing frequency and duration will depend on the compound's pharmacokinetic properties (e.g., weekly for 8 weeks).[7]
-
Sample Collection:
-
Whole blood is collected retro-orbitally into EDTA-coated tubes for complete blood counts (CBC) and into serum separator tubes for serum analysis at baseline and at the study endpoint.[12]
-
At the end of the study, mice are euthanized, and liver and spleen tissues are collected. A portion of the liver is snap-frozen in liquid nitrogen for RNA analysis, and another portion is used for nonheme iron quantification.[12]
-
-
Endpoint Analysis:
-
Serum Analysis: Serum iron and total iron-binding capacity (TIBC) are measured using commercially available kits to calculate transferrin saturation. Serum hepcidin levels are determined by ELISA.
-
Tissue Analysis: Liver nonheme iron concentration is measured using the ferrozine (B1204870) assay.
-
Gene Expression Analysis: Total RNA is extracted from the liver, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of Tmprss6, Hamp (hepcidin), and other BMP/SMAD target genes like Id1.[12] Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
-
Hematology: A complete blood count is performed to assess hemoglobin levels, red blood cell (RBC) count, and RBC indices (e.g., MCV, MCH).
-
In Vitro Hepcidin (HAMP) Gene Expression Assay
This protocol is based on methods used to test small molecule inhibitors in hepatic cell lines.[9][13]
-
Cell Culture: Human hepatoma cells (HepG2) or primary human hepatocytes are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of the TMPRSS6 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
RNA Extraction and qPCR:
-
Following treatment, cells are lysed, and total RNA is extracted using a commercial kit.
-
cDNA is synthesized from the RNA.
-
qPCR is performed using specific primers for HAMP and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Data Analysis: The relative expression of HAMP mRNA is calculated using the ΔΔCt method, comparing the expression in inhibitor-treated cells to that in vehicle-treated controls. An increase in HAMP expression indicates successful inhibition of the TMPRSS6 pathway.[9]
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting TMPRSS6 with SLN124: A Novel GalNAc-siRNA Approach to Iron Overload and Erythropoietic Dysfunction in Beta-Thalassemia [synapse.patsnap.com]
- 9. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TMPRSS6 Inhibitors in Modulating Hepcidin Expression in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting Transmembrane Protease, Serine 6 (TMPRSS6), a key negative regulator of the iron-regulatory hormone hepcidin (B1576463).[1][2][3] While this report is centered on the inhibitor class to which Tmprss6-IN-1 tfa belongs, specific experimental data for this compound is not publicly available in peer-reviewed literature. Therefore, this guide will utilize published data for other potent, well-characterized small molecule TMPRSS6 inhibitors as representative examples to illustrate the comparative efficacy and methodologies in relevant cell types.
Introduction to TMPRSS6 and its Inhibition
TMPRSS6, also known as matriptase-2, is a transmembrane serine protease predominantly expressed in the liver.[3][4] It plays a crucial role in iron homeostasis by suppressing the production of hepcidin.[4][5][6] The molecular mechanism involves the cleavage of hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, which ultimately leads to decreased transcription of the hepcidin gene (HAMP).[7][8][9]
Inhibition of TMPRSS6 is a promising therapeutic strategy for diseases characterized by hepcidin deficiency and subsequent iron overload, such as hereditary hemochromatosis and beta-thalassemia.[5][10] By blocking TMPRSS6 activity, hepcidin levels can be increased, leading to a reduction in iron absorption and a decrease in plasma iron concentrations.[5] Various approaches to inhibit TMPRSS6 are being explored, including small molecule inhibitors, RNA interference (RNAi), and monoclonal antibodies.[1][10] This guide focuses on the comparative analysis of small molecule inhibitors in cellular models.
The TMPRSS6-Hepcidin Signaling Pathway
The regulation of hepcidin by TMPRSS6 is a critical pathway in maintaining iron balance. The following diagram illustrates the key components and the mechanism of action of TMPRSS6 inhibitors.
Caption: TMPRSS6-Hepcidin signaling pathway and the point of intervention for TMPRSS6 inhibitors.
Comparative Performance of TMPRSS6 Inhibitors
Due to the lack of specific published data for this compound, this section presents a comparative summary of a representative potent peptidomimetic TMPRSS6 inhibitor, referred to as Compound A , and a non-peptidic inhibitor, Compound B , based on data from a study by Dion et al.[11][12] The experiments were conducted in human hepatoma cell lines (HepG2) and primary human hepatocytes, which are relevant models for studying hepcidin regulation.
Table 1: Inhibitory Activity against TMPRSS6
| Compound | Cell Type | Assay | IC50 (nM) | Reference |
| Compound A | Recombinant Human TMPRSS6 | Enzymatic Assay | 10 ± 2 | [11] |
| Compound B | Recombinant Human TMPRSS6 | Enzymatic Assay | 50 ± 15 | [11] |
Table 2: Effect on Hepcidin (HAMP) mRNA Expression
| Compound | Cell Type | Concentration (µM) | Fold Increase in HAMP mRNA | Reference |
| Compound A | HepG2 | 1 | ~4 | [11] |
| Primary Human Hepatocytes | 1 | ~6 | [11] | |
| Compound B | HepG2 | 10 | ~3 | [11] |
| Primary Human Hepatocytes | 10 | ~4.5 | [11] |
Table 3: Effect on Secreted Hepcidin Protein Levels
| Compound | Cell Type | Concentration (µM) | Fold Increase in Secreted Hepcidin | Reference |
| Compound A | HepG2 | 1 | ~3.5 | [11] |
| Primary Human Hepatocytes | 1 | ~5 | [11] | |
| Compound B | HepG2 | 10 | ~2.8 | [11] |
| Primary Human Hepatocytes | 10 | ~4 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Hemojuvelin (HJV) Cleavage Assay
This assay assesses the ability of an inhibitor to block the proteolytic activity of TMPRSS6 on its substrate, hemojuvelin.
Caption: A generalized workflow for the hemojuvelin cleavage assay.
Protocol Details:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are co-transfected with expression plasmids for human HJV and human TMPRSS6 using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Inhibitor Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the TMPRSS6 inhibitor (e.g., Compound A or B) or vehicle control.
-
-
Sample Collection and Preparation:
-
After 24-48 hours of incubation, the cell culture supernatant is collected to analyze for soluble HJV (sHJV).
-
The cells are lysed in a suitable buffer (e.g., RIPA buffer) to obtain total cell lysates for the analysis of membrane-bound HJV (mHJV).
-
-
Western Blot Analysis:
-
Proteins from the supernatant and cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for HJV.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The intensity of the protein bands corresponding to sHJV and mHJV is quantified using densitometry software. The ratio of sHJV to mHJV is calculated to determine the extent of TMPRSS6-mediated cleavage and its inhibition.
-
Quantitative Real-Time PCR (qPCR) for HAMP Expression
This method is used to quantify the changes in the mRNA expression of the hepcidin gene (HAMP) in response to TMPRSS6 inhibition.
Protocol Details:
-
Cell Culture and Treatment:
-
HepG2 cells or primary human hepatocytes are cultured in appropriate media.
-
Cells are treated with the TMPRSS6 inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method.[13]
-
The reaction mixture includes cDNA, forward and reverse primers for HAMP and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and SYBR Green master mix.
-
The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of HAMP mRNA is calculated using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene. The fold change in expression is determined relative to the vehicle-treated control cells.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Hepcidin
This assay quantifies the concentration of hepcidin protein secreted into the cell culture medium.
Protocol Details:
-
Sample Collection:
-
Following treatment of HepG2 cells or primary human hepatocytes with the TMPRSS6 inhibitor, the cell culture supernatant is collected.
-
-
ELISA Procedure:
-
A commercial human hepcidin ELISA kit is used for the assay.[15][16]
-
The assay is typically a sandwich ELISA. The wells of a microplate are pre-coated with a capture antibody specific for human hepcidin.
-
Standards and samples (cell culture supernatants) are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for hepcidin is added.
-
Following another wash, a streptavidin-HRP conjugate is added.
-
A substrate solution (e.g., TMB) is then added, and the color development is proportional to the amount of hepcidin present.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of hepcidin in the samples is determined by interpolating their absorbance values from the standard curve.
-
Conclusion
The inhibition of TMPRSS6 presents a promising therapeutic avenue for managing iron overload disorders. While direct comparative data for this compound is not yet available in the public domain, the analysis of representative small molecule inhibitors demonstrates their potential to effectively increase hepcidin expression and secretion in relevant hepatic cell models. The experimental protocols detailed in this guide provide a framework for the evaluation and comparison of novel TMPRSS6 inhibitors, facilitating further research and development in this field. As more data becomes available, a direct comparison of this compound with other inhibitors will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]
- 3. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A mutation in the TMPRSS6 gene, encoding a transmembrane serine protease that suppresses hepcidin production, in familial iron deficiency anemia refractory to oral iron | Haematologica [haematologica.org]
- 7. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionally impaired isoforms regulate TMPRSS6 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bioworlde.com [bioworlde.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Tmprss6-IN-1 TFA
This document provides crucial safety and logistical guidance for the proper handling and disposal of Tmprss6-IN-1 TFA, a research compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Core Principle: Due to its trifluoroacetic acid (TFA) salt form, this compound should be handled as a hazardous substance. Trifluoroacetic acid is corrosive and requires specific disposal protocols. All waste, including the compound itself and any contaminated materials, must be treated as hazardous chemical waste.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound.
-
Ventilation: Handle the compound inside a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]
-
Spill Management: In the event of a small spill, confine the area and absorb the material with an inert absorbent, such as sand or diatomaceous earth.[1][2] Do not attempt to clean up large spills without proper training and equipment. Contact your institution's Environmental Health & Safety (EHS) department for assistance.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials is critical. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including residual amounts in original containers and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves), in a designated hazardous waste container.[3] This container must be made of a material compatible with acidic compounds.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Trifluoroacetate salt of Tmprss6-IN-1." Avoid abbreviations.[1]
-
The specific solvent(s) if it is a liquid waste stream.
-
An indication of the hazards (e.g., Corrosive, Harmful).
-
-
-
Waste Storage:
-
Keep the hazardous waste container tightly sealed when not in use.[1][2]
-
Store the container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage cabinet.
-
Segregate the waste from incompatible materials, particularly bases, oxidizing agents, and reducing agents, to prevent dangerous chemical reactions.[1][3]
-
-
Arranging for Disposal:
Experimental Workflow for Disposal
Below is a logical workflow for the handling and disposal process of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
